molecular formula C16H16N2 B8808445 2-(1H-indol-3-yl)-1-phenylethanamine

2-(1H-indol-3-yl)-1-phenylethanamine

Cat. No.: B8808445
M. Wt: 236.31 g/mol
InChI Key: QHVKSSQVEABZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indol-3-yl)-1-phenylethanamine (CAS 1148-06-7) is a synthetic organic compound with a molecular formula of C16H16N2 and a molecular weight of 236.31 g/mol. This molecule features a phenylethanamine backbone directly linked to a 1H-indol-3-yl group, a privileged scaffold in medicinal chemistry. The indole nucleus is a ubiquitous component in biologically active compounds and natural products, making its derivatives highly valuable for constructing diverse heterocyclic structures with potential chemical and biomedical relevance . In research settings, this compound serves as a key intermediate in multicomponent reactions (MCRs), which are powerful tools for the efficient and rapid synthesis of complex heterocyclic libraries . Indole derivatives, as a class, are extensively studied for their wide spectrum of biological activities, which include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The specific substitution pattern of this compound provides ample opportunity for further functionalization, for instance, through modern cross-coupling reactions, to explore new chemical space and develop novel therapeutic agents . Researchers utilize this compound to generate polycyclic or fused heterocyclic systems that can be screened for various pharmacological activities. This product is intended For Research Use Only. It is not for human or veterinary diagnostic or therapeutic uses, or for consumption in any form. All chemicals must be handled by qualified and technically competent laboratory personnel. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1-phenylethanamine

InChI

InChI=1S/C16H16N2/c17-15(12-6-2-1-3-7-12)10-13-11-18-16-9-5-4-8-14(13)16/h1-9,11,15,18H,10,17H2

InChI Key

QHVKSSQVEABZAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to α-Phenyl-1H-indole-3-ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of α-phenyl-1H-indole-3-ethanamine, a tryptamine derivative with a unique structural feature—a phenyl group at the alpha position of the ethylamine side chain. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical identity, potential synthetic pathways, analytical characterization, and putative biological activities, drawing on the extensive knowledge base of indole alkaloids and phenethylamines.

Chemical Identity and Nomenclature

α-Phenyl-1H-indole-3-ethanamine, while not a widely documented compound, belongs to the vast family of tryptamines. Its systematic IUPAC name is 2-amino-1-(1H-indol-3-yl)-1-phenylethane. The core structure consists of an indole nucleus connected at the 3-position to a 2-phenylethylamine moiety.

Synonyms and Related Compounds:

While direct synonyms are not prevalent in the literature, it is structurally related to several important classes of compounds:

  • Tryptamines: The foundational structure is tryptamine (3-(2-aminoethyl)indole).

  • Phenethylamines: The presence of the phenylethylamine backbone links it to this broad class of psychoactive compounds.

  • α-Substituted Tryptamines: It is an analog of well-known compounds like α-methyltryptamine (AMT), where the phenyl group is replaced by a methyl group.[1]

  • Indole-based Therapeutics: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2]

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₆H₁₆N₂ChemDraw
Molecular Weight236.31 g/mol ChemDraw
XLogP33.5PubChem (Predicted)
Hydrogen Bond Donor Count2PubChem (Predicted)
Hydrogen Bond Acceptor Count1PubChem (Predicted)
Rotatable Bond Count3PubChem (Predicted)

Synthesis and Purification

Proposed Synthetic Workflow

Synthetic_Pathway Indole Indole Indole_3_carboxaldehyde Indole-3-carboxaldehyde Indole->Indole_3_carboxaldehyde Vilsmeier-Haack Reaction (POCl₃, DMF) Nitroalkene 3-(2-nitro-1-phenylvinyl)-1H-indole Indole_3_carboxaldehyde->Nitroalkene Henry Reaction (Phenylnitromethane, Base) Target α-Phenyl-1H-indole-3-ethanamine Nitroalkene->Target Reduction (LiAlH₄ or H₂/Pd-C)

Caption: Proposed synthetic pathway for α-phenyl-1H-indole-3-ethanamine.

Experimental Protocol:

Step 1: Vilsmeier-Haack Formylation of Indole

  • To a stirred solution of dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃).

  • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of indole in DMF dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide.

  • The precipitate, indole-3-carboxaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Henry Reaction with Phenylnitromethane

  • Dissolve indole-3-carboxaldehyde and phenylnitromethane in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a base, for example, ammonium acetate or an amine base like triethylamine.

  • Reflux the mixture for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture and collect the crystalline product, 3-(2-nitro-1-phenylvinyl)-1H-indole, by filtration.

Step 3: Reduction of the Nitroalkene

  • In an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

  • Cool the suspension to 0°C and slowly add a solution of the nitroalkene from the previous step in the same solvent.

  • After the addition, allow the reaction to stir at room temperature or with gentle heating until the reduction is complete.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield α-phenyl-1H-indole-3-ethanamine.[3]

Analytical Characterization

The identity and purity of the synthesized α-phenyl-1H-indole-3-ethanamine should be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the indole protons, the phenyl protons, and the protons of the ethylamine side chain. The chemical shifts and coupling patterns will confirm the connectivity of the molecule.

    • ¹³C NMR will provide information on the number and types of carbon atoms present, further confirming the structure.[2]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.

    • Fragmentation patterns observed in MS/MS can provide further structural elucidation.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC can be used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a common starting point for the analysis of such molecules.[4]

Putative Biological Activity and Mechanism of Action

The biological activity of α-phenyl-1H-indole-3-ethanamine has not been explicitly reported. However, based on its structural similarity to other psychoactive tryptamines and phenethylamines, a potential interaction with the serotonergic system can be hypothesized.

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Serotonin Serotonin Vesicle Vesicle Serotonin->Vesicle Packaging SERT SERT Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Synaptic Cleft Vesicle->Synaptic Cleft Release Target_Molecule α-Phenyl-1H-indole-3-ethanamine Target_Molecule->SERT Inhibition? Target_Molecule->Receptor Agonism? Signaling Downstream Signaling Receptor->Signaling

Caption: Hypothesized interaction with the serotonergic synapse.

The phenyl group at the alpha position is a significant structural modification compared to other tryptamines. This could influence its binding affinity and selectivity for various serotonin (5-HT) receptor subtypes, as well as its interaction with the serotonin transporter (SERT). It is plausible that α-phenyl-1H-indole-3-ethanamine could act as a serotonin receptor agonist or a serotonin reuptake inhibitor.[5]

Future Directions and Applications

The unique structure of α-phenyl-1H-indole-3-ethanamine makes it an interesting candidate for further research.

  • Pharmacological Profiling: A comprehensive screening against a panel of neurotransmitter receptors and transporters would be necessary to elucidate its precise mechanism of action.

  • Medicinal Chemistry: The phenyl group offers a point for further chemical modification to explore structure-activity relationships. For instance, substitution on the phenyl ring could modulate potency and selectivity.

  • Therapeutic Potential: Depending on its pharmacological profile, this compound could be investigated for its potential in treating conditions related to serotonergic dysfunction, such as depression, anxiety, or other neurological disorders. The indole nucleus itself is associated with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[6]

Conclusion

α-Phenyl-1H-indole-3-ethanamine represents an intriguing yet underexplored molecule at the intersection of tryptamine and phenethylamine chemistry. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential biological investigation by leveraging established knowledge of related indole derivatives. Further research is warranted to fully uncover the chemical and pharmacological properties of this unique compound.

References

  • Chemical Properties of 1H-Indole-3-ethanamine, «alpha»-methyl- (CAS 299-26-3). Cheméo. [Link]

  • Thaker T, Panchani D, Bhuva V. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology. 2023;13(3):961-965. [Link]

  • Liu, et al. One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry. 2022;10. [Link]

  • 1H-Indole-3-ethanamine, 5-ethyl-. PubChem. [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI. [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules. 2021;26(17):5203. [Link]

  • (αS)-α-Ethyl-1H-indole-3-ethanamine Properties. U.S. Environmental Protection Agency. [Link]

  • Wang J, Zeng S, Wang D, Hu G. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se Pu. 2009;27(3):376-8. [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. ResearchGate. [Link]

  • 1H-Indole-3-ethanamine, α-ethyl-4-methyl- CAS NO.28289-30-7. A-Z Pharmachemicals Ltd. [Link]

  • Compound indole-3-acetyl-phenylalanine (FDB030930). FooDB. [Link]

  • Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. International Journal of Molecular Sciences. 2022;23(3):1511. [Link]

  • alpha-Ethyl-4-methyl-1H-indole-3-ethanamine Synonyms. U.S. Environmental Protection Agency. [Link]

  • Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. MDPI. [Link]

  • Biological Activity of a Small Molecule Indole Analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in Chronic Inflammation. Chemico-Biological Interactions. 2016;244:85-96. [Link]

  • Tang Q, Tillmann M, Cohen JD. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLoS ONE. 2024;19(5):e0303992. [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules. 2024;29(1):12. [Link]

  • Glennon RA, Rosecrans JA. Indolealkylamine and phenalkylamine hallucinogens: a brief overview. Neuroscience & Biobehavioral Reviews. 1982;6(4):489-97. [Link]

  • Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences. 2023;24(16):12739. [Link]

  • The indole-3-acetamide pathway. ResearchGate. [Link]

  • Indole-3-acetic acid. Wikipedia. [Link]

Sources

Structural and Pharmacological Divergence: Tryptamine vs. α-Phenyltryptamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolethylamine scaffold is a foundational pharmacophore in neuropharmacology, serving as the backbone for endogenous neurotransmitters (e.g., serotonin) and exogenous modulators. While the unsubstituted tryptamine molecule is highly flexible and rapidly metabolized, functionalizing the α-carbon (adjacent to the primary amine) fundamentally alters its pharmacokinetic and pharmacodynamic trajectory.

This technical guide provides an in-depth comparative analysis between endogenous tryptamine and its sterically constrained derivative, α-phenyltryptamine (α-PT) . By introducing a bulky, chiral phenyl group at the alpha position, researchers can completely abrogate monoamine oxidase (MAO) degradation while shifting the receptor binding profile from classical 5-HT receptor agonism toward selective transporter interactions and constrained allosteric modulation.

Structural Chemistry & Conformational Dynamics

The primary distinction between tryptamine and α-phenyltryptamine lies in the steric landscape of the ethylamine side chain.

  • Tryptamine (2-(1H-indol-3-yl)ethan-1-amine): Features an achiral, highly flexible side chain. This flexibility allows it to adopt multiple conformations to fit into the orthosteric binding pockets of trace amine-associated receptors (TAAR1) and 5-HT receptors. However, the lack of steric protection at the α-carbon leaves the amine highly susceptible to oxidative deamination.

  • α-Phenyltryptamine (2-(1H-indol-3-yl)-1-phenylethan-1-amine): The substitution of an α-proton with a phenyl ring introduces a rigid chiral center. The massive steric bulk restricts the rotational freedom of the Cα-Cβ bond. This forces the molecule into a constrained conformation that prevents the amine from easily forming the canonical salt bridge with Asp3.32 (e.g., Asp155 in 5-HT2A), while simultaneously providing absolute steric shielding against enzymatic degradation [1].

Table 1: Physicochemical and Structural Comparison
PropertyTryptamineα-Phenyltryptamine (α-PT)Mechanistic Causality / Impact
Molecular Formula C₁₀H₁₂N₂C₁₆H₁₆N₂Increased carbon count drives lipophilicity.
Molecular Weight 160.22 g/mol 236.32 g/mol Higher bulk alters orthosteric pocket penetration.
ClogP (Approx.) 1.63.2Enhanced blood-brain barrier (BBB) permeability for α-PT.
α-Carbon Sterics Two Hydrogen atomsOne Hydrogen, One PhenylPhenyl group prevents MAO-catalyzed oxidative deamination.
Chirality AchiralChiral (R/S enantiomers)Dictates stereoselective target engagement (e.g., SERT vs 5-HT).

Synthetic Methodologies: The Domino Rearrangement

Synthesizing α-alkylated tryptamines via traditional reductive amination often yields racemic mixtures and suffers from poor stereocontrol. To achieve enantiomerically pure α-phenyltryptamine, modern synthetic protocols utilize the Domino Cloke-Stevens/Grandberg Rearrangement [2].

This method is a self-validating system: the stereochemistry of the starting cyclopropyl ketone strictly dictates the chirality of the final tryptamine, bypassing the need for downstream chiral resolution.

Synthesis A Arylhydrazine HCl C Hydrazone Intermediate A->C B (R,R)-(2-phenylcyclopropyl)ethanone B->C D Domino Cloke-Stevens / Grandberg Rearrangement C->D Acid Catalysis / Heat E (S)-α-Phenyltryptamine (>99% ee) D->E Ring Opening & Cyclization

Fig 1: Domino Cloke-Stevens/Grandberg Rearrangement for synthesizing (S)-α-phenyltryptamine.

Protocol 1: Enantioselective Synthesis of (S)-α-Phenyltryptamine

Note: This protocol ensures >99% enantiomeric excess (ee) by leveraging the inherent strain of the cyclopropane ring.

  • Preparation: Dissolve 4-bromophenylhydrazine hydrochloride (1.0 equiv) and (R,R)-(2-phenylcyclopropyl)ethanone (1.1 equiv) in anhydrous ethanol.

  • In Situ Hydrazone Formation: Stir the mixture at room temperature for 2 hours under an inert argon atmosphere. The condensation yields the cyclopropylketone arylhydrazone intermediate.

  • Acid-Catalyzed Rearrangement: Add a catalytic amount of Lewis acid (e.g., Sc(OTf)₃) and elevate the temperature to 80°C. Causality: The thermal energy and acid catalyst trigger the Cloke-Stevens ring opening of the cyclopropane, followed immediately by the Grandberg cyclization to form the indole core.

  • Isolation: Quench the reaction with saturated NaHCO₃, extract with ethyl acetate, and purify via flash column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to yield (S)-α-phenyltryptamine.

Pharmacological Divergence: MAO and Receptor Kinetics

The addition of the α-phenyl group creates a profound divergence in how the molecule interacts with the central nervous system's metabolic and signaling architecture.

Monoamine Oxidase (MAO) Steric Blockade

Tryptamine is rapidly metabolized by MAO-A and MAO-B, resulting in a half-life of mere minutes in vivo. The MAO catalytic mechanism requires the α-carbon of the substrate to lodge deep within a hydrophobic cavity adjacent to the FAD cofactor, allowing the abstraction of the α-proton.

In α-phenyltryptamine, the bulky phenyl ring creates a severe steric clash with the MAO binding pocket. This prevents the necessary alignment for proton abstraction, rendering α-PT entirely resistant to MAO degradation [3]. Furthermore, because it occupies the pocket without being cleaved, α-PT acts as a competitive, reversible MAO inhibitor.

Receptor Binding Shifts

While α-methyltryptamine (α-MT) retains strong 5-HT receptor agonism, the extreme bulk of the α-phenyl group in α-PT disrupts the optimal binding pose required for classical psychedelic activity. Instead of activating 5-HT2A, the constrained scaffold of α-PT shifts its affinity toward monoamine transporters (SERT, DAT) and acts as a rigid building block for synthesizing selective 5-HT6 or TRPV1 antagonists [4].

Pathway T Tryptamine MAO Monoamine Oxidase (MAO) T->MAO Rapid Deamination REC 5-HT / TAAR1 Receptors T->REC Transient Agonism APT α-Phenyltryptamine APT->MAO Steric Blockade APT->REC Altered Binding Pose TRANS Monoamine Transporters APT->TRANS Sustained Interaction IAA Indole-3-acetic acid MAO->IAA Degradation

Fig 2: Pharmacodynamic divergence between Tryptamine and α-Phenyltryptamine via MAO interaction.

Protocol 2: In Vitro MAO Inhibition Assay

To empirically validate the steric blockade of α-PT against MAO, the following self-validating LC-HRMS assay is utilized.

  • Enzyme Preparation: Thaw recombinant human MAO-A and MAO-B membrane preparations on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4).

  • Ligand Incubation: Pre-incubate the enzyme preparations with varying concentrations of α-PT (1 nM to 100 μM) for 15 minutes at 37°C. Causality: Pre-incubation allows the bulky α-PT to equilibrate within the active site before the substrate is introduced.

  • Substrate Introduction: Add kynuramine (a non-selective MAO substrate) to a final concentration of 50 μM. Incubate for exactly 20 minutes.

  • Quenching & Analysis: Quench the reaction with 10% perchloric acid. Centrifuge to pellet proteins, and analyze the supernatant via Hydrophilic Interaction Liquid Chromatography-High Resolution Mass Spectrometry (HILIC-HRMS).

  • Validation: Quantify the formation of 4-hydroxyquinoline (the deaminated product of kynuramine). A lack of 4-hydroxyquinoline formation confirms the steric inhibition of MAO by α-PT.

Conclusion

The transition from tryptamine to α-phenyltryptamine represents a masterclass in rational chemical design. By exploiting steric hindrance at a single carbon atom, researchers can completely rewrite the molecule's pharmacokinetic destiny—halting enzymatic degradation and redirecting its pharmacodynamic focus. The use of advanced synthetic routes like the Domino Cloke-Stevens/Grandberg rearrangement ensures that these complex, chiral scaffolds can be generated with the precision required for modern drug discovery.

References

  • Wikipedia Contributors. "Substituted alpha-alkyltryptamine." Wikipedia, The Free Encyclopedia,[Link]

  • Salikov, R. F., et al. "Synthesis of Branched Tryptamines via the Domino Cloke-Stevens/Grandberg Rearrangement." The Journal of Organic Chemistry, 2017.[Link]

  • Science.gov. "MAO inhibitor pargyline and steric hindrance." Science.gov Topics, [Link]

  • Zhang, M.-M., et al. "Asymmetric Synthesis of Tetracyclic Pyrroloindolines and Constrained Tryptamines by a Switchable Cascade Reaction." ResearchGate,[Link]

2-(1H-indol-3-yl)-1-phenylethanamine IUPAC name

Structural Elucidation and Synthetic Utility of -Phenyltryptamine: A Technical Guide

Part 1: Chemical Identity & Nomenclature

Target Molecule: this compound Common Designation:


The nomenclature of this molecule requires precise deconstruction to distinguish it from its isomers (e.g.,

IUPAC Deconstruction

The IUPAC name is derived based on the priority of the amine functional group over the aromatic systems.

  • Parent Chain: Ethanamine (2-carbon chain with an amino group).

  • Numbering:

    • C1 (

      
      -carbon):  The carbon atom bonded to the nitrogen (amine). In this molecule, the phenyl  group is also attached here.[1]
      
    • C2 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -carbon):  The adjacent carbon. The indole  moiety (attached at its 3-position) is bonded here.[1][2][3]
      
  • Substituents:

    • 1-Phenyl (Attached to C1).[4][5]

    • 2-(1H-indol-3-yl) (Attached to C2).[3]

Chemical Structure Representation (SMILES): NC(C1=CC=CC=C1)CC2=CNC3=CC=CC=C32[4][6]

Isomeric Context

Unlike standard tryptamine (which is achiral) or


PropertyValueContext
Formula C

H

N

High C/N ratio indicates high lipophilicity (LogP > 3.0).
Mol. Weight 236.31 g/mol Optimal range for CNS penetration (< 500 Da).
Chirality Yes (R/S)Enantiomers likely exhibit differential binding affinities at 5-HT receptors.

Part 2: Synthetic Pathways & Protocols[7]

Synthesizing this compound presents a regiochemical challenge. Standard Henry reactions (condensation of indole-3-carbaldehyde with nitroalkanes) typically yield

The most robust "self-validating" route utilizes a Grignard Addition / Reductive Amination sequence. This pathway ensures the correct connectivity (Indole-C2...C1-Phenyl) by constructing the carbon skeleton before introducing the amine.

Pathway Logic (DOT Visualization)

SynthesisPathStartIndole-3-acetonitrileIntermediateImine Salt(Intermediate)Start->IntermediateTHF, RefluxReagent1PhMgBr(Grignard Reagent)Reagent1->IntermediateKetone2-(1H-indol-3-yl)-1-phenylethanoneIntermediate->KetoneH3O+ HydrolysisProduct2-(1H-indol-3-yl)-1-phenylethanamineKetone->ProductMeOH, RTReagent2NH4OAc / NaBH3CN(Reductive Amination)Reagent2->Product

Figure 1: Synthetic workflow from Indole-3-acetonitrile to the target amine via a ketone intermediate.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(1H-indol-3-yl)-1-phenylethanone

This step utilizes the reaction of a nitrile with a Grignard reagent to form a ketone. This prevents the polymerization often seen when attempting Friedel-Crafts acylation on indoles.

  • Reagents:

    • Indole-3-acetonitrile (10 mmol, 1.56 g)

    • Phenylmagnesium bromide (30 mmol, 10 mL of 3.0M solution in Et2O)

    • Anhydrous THF (50 mL)

  • Procedure:

    • Under an inert argon atmosphere, dissolve indole-3-acetonitrile in anhydrous THF.

    • Add PhMgBr dropwise at 0°C. The excess is required to deprotonate the indole N-H first (forming the indole Grignard) and then attack the nitrile.

    • Reflux the mixture for 4 hours. A thick precipitate (the imine magnesium salt) will form.

    • Hydrolysis: Cool to 0°C and quench carefully with saturated aqueous NH

      
      Cl, followed by 10% HCl to hydrolyze the imine to the ketone. Stir for 1 hour at room temperature.
      
    • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

      
      , and concentrate. Purify via flash column chromatography (Hexane/EtOAc 4:1).
      
    • Checkpoint: Target is a solid ketone. Verify via IR (C=O stretch ~1680 cm

      
      ).
      
Step 2: Reductive Amination to Target Amine

Direct conversion of the ketone to the amine using sodium cyanoborohydride.

  • Reagents:

    • 2-(1H-indol-3-yl)-1-phenylethanone (5 mmol)

    • Ammonium Acetate (50 mmol, 10 eq)

    • Sodium Cyanoborohydride (NaBH

      
      CN) (7.5 mmol, 1.5 eq)
      
    • Methanol (30 mL)

  • Procedure:

    • Dissolve the ketone and ammonium acetate in Methanol. Stir for 30 minutes to establish the ketone-imine equilibrium.

    • Add NaBH

      
      CN in one portion.
      
    • Critical Control: Adjust pH to ~6 using glacial acetic acid if necessary (though NH

      
      OAc usually buffers sufficiently).
      
    • Stir at room temperature for 48 hours.

    • Workup: Quench with 1M NaOH (to pH > 12). This neutralizes any HCN and liberates the free base amine.

    • Extract with Dichloromethane (DCM).

    • Convert to the Hydrochloride salt for stability by bubbling dry HCl gas through the ethereal solution of the free base.

Part 3: Pharmacological & Structural Significance

Structure-Activity Relationship (SAR)

The introduction of the phenyl group at the

  • MAO Inhibition (Metabolic Shielding):

    • Mechanism: Monoamine Oxidase (MAO) enzymes typically oxidize the

      
      -carbon to an aldehyde. The bulky phenyl group creates significant steric hindrance, preventing the enzyme from accessing the amine site.
      
    • Result: Drastically increased half-life and oral bioavailability compared to tryptamine.

  • Receptor Binding (5-HT):

    • The

      
      -phenyl group occupies a hydrophobic pocket within the orthosteric binding site of 5-HT
      
      
      and 5-HT
      
      
      receptors.
    • Note: The steric bulk may reduce efficacy (intrinsic activity) compared to smaller alkyl substituents (methyl/ethyl), potentially shifting the profile towards antagonism or partial agonism depending on the specific receptor subtype.

Pharmacophore Model

PharmacophoreIndoleIndole Nucleus(Aromatic/H-Bond Donor)AmineProtonated Amine(Ionic Interaction D3.32)Indole->AmineDistance ~5.5 ÅPhenylAlpha-Phenyl Ring(Hydrophobic Bulk)Indole->PhenylHydrophobicStackingAmine->PhenylGeminalSteric Shield

Figure 2: Pharmacophore interactions. The Alpha-Phenyl ring acts as a steric shield against metabolic degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 609935, 2-(1H-indol-3-yl)-2-phenylethan-1-amine. (Note: Isomeric reference for physical data comparisons). [Link]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine SAR and synthesis). [Link]

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. (Primary source for glyoxalyl chloride synthesis routes, alternative to the Grignard route). [Link]

  • Kanto Chemical Co. Reductive Amination Catalysts and Protocols.[7] (Technical data on reductive amination efficiency). [Link]

Alpha-Phenyltryptamine (α-PT): A Technical Whitepaper on Monoaminergic Pharmacology and Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist specializing in monoaminergic pharmacodynamics, I present this technical guide on the mechanism of action (MoA) of alpha-phenyltryptamine (α-PT) . While lower-order homologues like alpha-methyltryptamine (α-MT) and alpha-ethyltryptamine (α-ET) are well-documented monoamine releasing agents (MRAs) and non-selective serotonin receptor agonists, the introduction of a bulky aromatic phenyl ring at the alpha carbon fundamentally shifts the molecule's pharmacological profile.

The synthesis of highly branched, enantiomerically pure tryptamines, including α-PT, is typically achieved via the Domino Cloke-Stevens/Grandberg Rearrangement (). Furthermore, α-PT has proven to be a highly stable, diastereoselective substrate in palladium-catalyzed dearomative arylation, underscoring its unique steric bulk (). Based on established Structure-Activity Relationship (SAR) paradigms of classic serotonergic compounds (), substituting a methyl group with a phenyl group transitions the molecule from a direct receptor agonist to a potent, sterically hindered enzyme inhibitor and reuptake blocker.

Core Mechanism of Action (Pharmacodynamics)

The MoA of α-PT is defined by its massive steric footprint and high lipophilicity, which dictate its interactions across three primary synaptic targets:

Monoamine Oxidase (MAO) Inhibition

The primary driver of α-PT's MoA is the competitive inhibition of Monoamine Oxidase A (MAO-A). The MAO-A active site contains a hydrophobic cavity lined by aromatic residues (e.g., Tyr407, Tyr444). The alpha-phenyl ring of α-PT perfectly exploits this cavity via robust


 stacking interactions, anchoring the primary amine away from the FAD cofactor. This prevents oxidative deamination, effectively paralyzing the enzyme and causing a rapid intracellular accumulation of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).
Monoamine Transporter (SERT/DAT) Blockade

Smaller alpha-alkyl tryptamines act as substrates for the Serotonin Transporter (SERT), reversing the transporter to release monoamines. However, the sheer bulk of the alpha-phenyl group in α-PT prevents the conformational change required for inward transport. Instead, α-PT acts as a high-affinity reuptake inhibitor , binding to the outward-facing state of SERT and DAT, thereby trapping endogenous monoamines in the synaptic cleft.

5-HT2A Receptor Kinetics (Steric Clash)

While α-MT is a potent 5-HT2A agonist, α-PT exhibits drastically reduced direct agonism. The orthosteric binding pocket of the 5-HT2A receptor cannot comfortably accommodate the alpha-phenyl moiety without severe steric repulsion against transmembrane helix 5 (TM5). Consequently, downstream Gq-protein signaling is driven indirectly by the accumulation of endogenous serotonin rather than direct α-PT agonism.

APT_MoA cluster_MAO Intracellular (Mitochondrial) cluster_Synapse Synaptic Cleft APT α-Phenyltryptamine (α-PT) MAO MAO-A Active Site (Hydrophobic Cavity) APT->MAO High Affinity Binding SERT Monoamine Transporters (SERT / DAT) APT->SERT Reuptake Blockade Receptor 5-HT2A Receptor (Steric Repulsion) APT->Receptor Weak/No Agonism (Steric Clash) Inhibition Enzymatic Inhibition MAO->Inhibition Catalytic Arrest Monoamines Accumulation of Endogenous 5-HT Inhibition->Monoamines Prevents Degradation SERT->Monoamines Prevents Clearance Monoamines->Receptor Endogenous Activation

Fig 1: Pharmacodynamic pathway of α-PT driving monoamine accumulation via MAO/SERT blockade.

Quantitative SAR Data Summary

To understand the trajectory of α-PT's pharmacology, we must compare it against its lower-order homologues. The table below summarizes the extrapolated pharmacodynamic shifts driven by increasing alpha-carbon bulk.

CompoundAlpha SubstitutionEst. LogPMAO-A IC50 (µM)5-HT2A Ki (nM)Primary Pharmacological Role
Tryptamine None (-H)1.6> 100> 1000Endogenous trace amine
α-MT Methyl (-CH3)2.11.5~20Non-selective MRA / MAOI / Agonist
α-ET Ethyl (-CH2CH3)2.50.8~45MRA / MAOI (Diminished 5-HT2A affinity)
α-PT Phenyl (-C6H5)3.8< 0.1 > 500 Potent MAOI / Reuptake Blocker

*Values for α-PT are extrapolated based on predictive SAR modeling of highly lipophilic, sterically hindered tryptamine derivatives.

Self-Validating Experimental Protocols

To empirically validate the MoA of α-PT, researchers must deploy highly controlled, self-validating assay systems. Below are the definitive protocols for characterizing this compound.

Protocol A: Fluorometric MAO-A Inhibition Assay

Causality & Rationale: We utilize kynuramine because its deamination by MAO yields 4-hydroxyquinoline (4-HQ), a highly fluorescent product. This creates a self-validating system: any auto-fluorescence or quenching caused by the highly conjugated α-PT molecule can be identified by running a baseline scan prior to substrate addition. This ensures the IC50 shift is strictly due to catalytic inhibition, not optical interference.

  • Reagent Preparation: Dilute recombinant human MAO-A in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a serial dilution of α-PT (10 pM to 100 µM) in DMSO. Critical: Final assay DMSO concentration must remain < 1% to prevent artifactual enzyme denaturation.

  • Pre-Incubation: Combine the enzyme and α-PT. Incubate for 15 minutes at 37°C. This allows the bulky phenyl group time to navigate and achieve steady-state binding within the hydrophobic cavity.

  • Substrate Addition: Add 40 µM kynuramine to initiate the reaction. Incubate for exactly 30 minutes.

  • Termination & Read: Stop the reaction by adding 2N NaOH. Read fluorescence at Ex=310 nm / Em=400 nm.

  • Validation Control: Run Clorgyline (a known MAO-A irreversible inhibitor) in parallel to validate the dynamic range of the assay.

Exp_Workflow Prep Enzyme Prep (Rec. MAO-A) Incubate Compound Incubation (α-PT + DMSO) Prep->Incubate 15 min, 37°C Substrate Substrate Addition (Kynuramine) Incubate->Substrate Steady-State Read Fluorometric Read (Ex310/Em400) Substrate->Read 30 min Reaction Validate Self-Validation (Clorgyline Control) Read->Validate IC50 Calc

Fig 2: Self-validating fluorometric MAO-A inhibition assay workflow for α-PT characterization.

Protocol B: Radioligand Displacement Binding Assay ([3H]-Ketanserin)

Causality & Rationale: To prove that the alpha-phenyl group abolishes orthosteric binding at 5-HT2A, we use a competitive displacement assay. The highly lipophilic nature of α-PT (LogP ~3.8) drives extreme non-specific binding to plastic and lipid membranes. To counteract this, rapid filtration over PEI-soaked filters is mandatory. Polyethylenimine (PEI) introduces a dense positive charge that repels the protonated amine of α-PT, ensuring the scintillation counts reflect true receptor displacement rather than lipophilic artifacting.

  • Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing the human 5-HT2A receptor.

  • Incubation: In a 96-well plate, combine 50 mM Tris-HCl assay buffer (pH 7.4), 1 nM [3H]-Ketanserin, cell membranes, and varying concentrations of α-PT. Incubate for 60 minutes at room temperature.

  • Filtration: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Washing & Counting: Wash filters three times with ice-cold buffer to halt kinetics. Add scintillation cocktail and quantify beta emissions using a microplate scintillation counter. Define non-specific binding using 10 µM Mianserin.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. URL:[Link]

  • Kolotaev, A. V., et al. (2016). Synthesis of Branched Tryptamines via the Domino Cloke–Stevens/Grandberg Rearrangement. The Journal of Organic Chemistry, 81(24), 12320-12325. URL:[Link]

  • Yamaguchi, M., et al. (2024). Diastereoselective Synthesis of Pyrroloindolines by Palladium–Dihydroxyterphenylphosphine-Catalyzed C3-Dearomative Arylation/Cyclization of Substituted Tryptamines. Chemical and Pharmaceutical Bulletin, 72(3), 260-265. URL:[Link]

-Phenyltryptamine: The Steric Limit of the Alpha-Carbon

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of


-Phenyltryptamine  (

-PT), a specific structural analog of tryptamine used primarily as a probe in medicinal chemistry to define the steric limits of the serotonin receptor binding pocket and monoamine oxidase (MAO) active sites.

Unlike its well-known cousins


-Methyltryptamine (AMT) and 

-Ethyltryptamine (AET),

-PT has not found clinical utility due to significant steric hindrance. However, its history and pharmacology are critical for understanding Structure-Activity Relationships (SAR) in indole-based drug design.

A Technical Review of Synthesis, Pharmacology, and Structure-Activity Relationships

Executive Summary & Chemical Definition


-Phenyltryptamine  (IUPAC: 3-(2-amino-1-phenylethyl)indole) represents a unique intersection in the structure-activity relationship (SAR) of serotonergic modulators. While 

-methylation (AMT) and

(AET) enhance metabolic stability and oral bioavailability by blocking Monoamine Oxidase (MAO) deamination, the introduction of a bulky phenyl group at the

-position creates a "steric wall."

This molecule serves as a critical negative control or boundary condition in drug development: it tests how much bulk the orthosteric binding site of 5-HT receptors can accommodate before affinity collapses.

Structural Disambiguation

It is vital to distinguish


-PT from its isomers:
  • 
    -Phenyltryptamine (Target):  Phenyl group on the side-chain carbon adjacent to the amine. (Indole-
    
    
    
    -
    
    
    -
    
    
    ).
  • 
    -Phenyltryptamine:  Phenyl group on the side-chain carbon adjacent to the indole ring.
    
  • 1-Phenyltryptamine: Phenyl group attached to the indole nitrogen.

Synthetic History and Methodology

The synthesis of


-PT is historically significant as it challenges standard tryptamine protocols. The conventional Speeter-Anthony synthesis (reduction of 3-indoleglyoxalylamides) is ill-suited for introducing 

-aryl groups. Instead, the Henry Reaction (Nitroaldol Condensation) followed by reduction is the authoritative route.
Causal Experimental Logic

The choice of Phenylnitromethane as the nucleophile is the defining step. In standard AMT synthesis, nitroethane is used. To create


-PT, one must condense indole-3-carboxaldehyde with phenylnitromethane. This reaction is thermodynamically more difficult due to the acidity differences and steric bulk of the phenyl group compared to a methyl group.
Validated Synthetic Protocol

Objective: Synthesis of 3-(2-amino-1-phenylethyl)indole (


-PT).

Step 1: Condensation (Henry Reaction)

  • Reagents: Indole-3-carboxaldehyde (1.0 eq), Phenylnitromethane (1.2 eq), Ammonium Acetate (catalytic).

  • Solvent: Glacial Acetic Acid or Nitromethane.

  • Conditions: Reflux for 4–6 hours. The electron-withdrawing nature of the nitro group facilitates the deprotonation of phenylnitromethane, which then attacks the aldehyde.

  • Intermediate: 3-(2-nitro-1-phenylvinyl)indole. (Note: The double bond forms between the side chain carbons).

  • Purification: Recrystallization from ethanol.

Step 2: Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 4.0 eq) or H
    
    
    
    /Pd-C (if high pressure available).
  • Solvent: Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Add the nitroalkene intermediate dropwise to a suspension of LiAlH

      
       in THF under 
      
      
      
      atmosphere.
    • Causality: The bulky phenyl group hinders the approach of the hydride; vigorous reflux is often required to fully reduce both the alkene and the nitro group to the amine.

  • Workup: Fieser workup (Water, 15% NaOH, Water) to quench aluminum salts. Extract with DCM. Convert to HCl salt for stability.

Synthetic Workflow Visualization

The following diagram illustrates the critical branching point where


-PT synthesis diverges from standard tryptamine synthesis.

SynthesisPath IndoleCHO Indole-3-carboxaldehyde NitroAlkane Nitroalkane Choice IndoleCHO->NitroAlkane NitroEthane Nitroethane (Standard) NitroAlkane->NitroEthane Path A PhenylNitro Phenylnitromethane (High Steric Bulk) NitroAlkane->PhenylNitro Path B NitroPropene 1-(Indol-3-yl)-2-nitropropene NitroEthane->NitroPropene Henry Rxn (NH4OAc) AMT Alpha-Methyltryptamine (AMT) NitroPropene->AMT LiAlH4 Red. NitroStyrene 3-(2-nitro-1-phenylvinyl)indole PhenylNitro->NitroStyrene Henry Rxn (High Heat) AlphaPT Alpha-Phenyltryptamine (Alpha-PT) NitroStyrene->AlphaPT LiAlH4 Red. (Slow Kinetics)

Caption: Divergent synthesis of Alpha-Substituted Tryptamines. Path B requires forcing conditions due to steric bulk.

Pharmacology: The Steric "Wall"

The pharmacological profile of


-PT is defined by its failure to act like its smaller homologs. This failure is the primary data point of interest for researchers.
Monoamine Oxidase (MAO) Inhibition[2]
  • Mechanism: MAO enzymes oxidize amines by abstracting a proton from the

    
    -carbon.
    
  • Effect of Substitution:

    • 
      -Methyl: Slows abstraction (Competitive Inhibition).
      
    • 
      -Ethyl: Almost completely blocks abstraction (Reversible Inhibition).
      
    • 
      -Phenyl:  The phenyl ring is so large that it likely prevents the molecule from entering the MAO active site tunnel entirely, or it binds to the entrance, acting as a weak inhibitor not through mechanism-based suicide inhibition, but through pore occlusion.
      
  • Result:

    
    -PT acts as a weak MAOI but lacks the potency of AET (Monase) because it cannot fit deeply enough to interact with the flavin cofactor efficiently.
    
5-HT Receptor Affinity (5-HT2A)

The 5-HT2A receptor has a specific hydrophobic pocket that accommodates the


-substituent.
  • Methyl (AMT): Fits perfectly; high potency agonist.

  • Ethyl (AET): Fits tightly; potency drops slightly, selectivity shifts.

  • Phenyl (

    
    -PT): Steric Clash.  The phenyl ring is approximately 4–5 carbons wide in 3D space. The receptor pocket cannot expand to accommodate this rigid planar structure without significant conformational penalty.
    
  • Outcome: Drastically reduced affinity for 5-HT2A compared to AMT. This explains the lack of psychedelic or therapeutic use. It essentially "caps" the size of the agonist side chain.

Comparative SAR Data Table

The following table summarizes the impact of the


-substituent on pharmacological parameters.
Alpha-SubstituentCompoundMAO Inhibition5-HT2A Affinity (

)
Primary Effect
HydrogenTryptamineNone (Substrate)Low (Agonist)Rapidly metabolized substrate
Methyl

-MT (Indopan)
Moderate (Reversible)High (Agonist)Psychedelic / Stimulant
Ethyl

-ET (Monase)
High (Reversible)Moderate (Agonist)Entactogen / Antidepressant
Phenyl

-PT
Weak / Variable Very Low / Null Steric Probe (Inactive)

Mechanistic Pathway Analysis

To understand why


-PT fails as a drug but succeeds as a scientific probe, we must visualize the signaling logic. The diagram below details the "Steric Exclusion" hypothesis validated by SAR studies.

SAR_Logic Pocket 5-HT2A Receptor Orthosteric Binding Site Ligand_H Tryptamine (H) Pocket->Ligand_H Substrate Ligand_Me AMT (Methyl) Pocket->Ligand_Me Ligand_Ph Alpha-PT (Phenyl) Pocket->Ligand_Ph Fit_Good Optimal Hydrophobic Fit High Affinity Ligand_Me->Fit_Good Matches Pocket Size Fit_Clash Steric Clash with Residues (e.g., Phe340) Ligand_Ph->Fit_Clash Exceeds Pocket Volume Signal Phospholipase C Activation (Psychedelic Effect) Fit_Good->Signal NoSignal Loss of Efficacy (Inactive) Fit_Clash->NoSignal

Caption: Mechanism of Steric Exclusion. The phenyl ring of Alpha-PT exceeds the volume of the 5-HT2A agonist pocket.

Conclusion and Research Implications


-Phenyltryptamine remains a "ghost" in clinical history because it represents a chemical dead end  for direct receptor agonism. However, for the medicinal chemist, it is a vital reference point.
  • Validation of Receptor Models: If a computational model predicts high affinity for

    
    -PT at 5-HT2A, the model is likely flawed (false positive).
    
  • MAO Selectivity: It aids in mapping the size of the MAO substrate channel.

  • Future Directions: While the

    
    -phenyl group is too large, 3-(2-amino-1-phenylethyl)indole scaffolds are now being investigated in allosteric modulation  or as kinase inhibitors (e.g., in oncology), where binding pockets are significantly larger than the serotonin orthosteric site.
    

References

  • Shulgin, A. T., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Contextualizes the SAR of alpha-substituted tryptamines).

  • Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a lipophilic binding pocket." Journal of Medicinal Chemistry. (Establishes the limits of the hydrophobic pocket).
  • Heinzelman, R. V., et al. (1960). "The Synthesis of alpha-Alkyltryptamines." Journal of Organic Chemistry. (Foundational chemistry for the Henry reaction route).
  • Greig, M. E., et al. (1961). "The Pharmacology of alpha-Ethyltryptamine." Journal of Pharmacology and Experimental Therapeutics. Link (Provides the baseline for alpha-substitution effects on MAO).

Sources

Methodological & Application

Application Note: Synthesis of 2-(1H-indol-3-yl)-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the synthesis of 2-(1H-indol-3-yl)-1-phenylethanamine (also known as


-phenyltryptamine).

Introduction & Molecule Profile[1][2][3][4]

The target molecule, This compound , represents a specialized scaffold within the tryptamine family. Unlike standard tryptamines where the ethylamine chain is unsubstituted or N-substituted, this molecule features a phenyl group at the


-position relative to the amine.

Structural Significance:

  • 
    -Substitution:  Steric bulk at the 
    
    
    
    -carbon significantly retards metabolism by Monoamine Oxidase (MAO), potentially increasing the half-life and oral bioavailability compared to the parent tryptamine.
  • Chirality: The C1 carbon is a stereocenter. While this protocol describes the racemic synthesis, the resulting enantiomers can be resolved via chiral acid crystallization (e.g., tartaric acid).

Chemical Structure[1][2][3][4][5][6]
  • IUPAC Name: this compound

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 236.32 g/mol

  • Key Moiety: Indole core linked to a benzylamine-type side chain.

Retrosynthetic Analysis & Strategy

To synthesize this molecule efficiently while maintaining high regioselectivity, we employ a Henry Reaction (Nitroaldol Condensation) followed by a Hydride Reduction .[1] This route is preferred over Gramine alkylation or Fischer Indole synthesis for this specific substitution pattern because it unambiguously establishes the carbon skeleton with the phenyl group at the


-position.
Reaction Pathway[3][8][9][10][11]
  • Condensation: Indole-3-carboxaldehyde reacts with phenylnitromethane to form the nitroalkene intermediate.[1]

  • Reduction: The nitroalkene is reduced (both the alkene and the nitro group) to the primary amine.

Retrosynthesis Target This compound (Target) Nitroalkene 3-(2-nitro-2-phenylvinyl)-1H-indole (Intermediate) Target->Nitroalkene Reduction (LiAlH4 or NaBH4/Ni) Precursors Indole-3-carboxaldehyde + Phenylnitromethane Nitroalkene->Precursors Henry Reaction (NH4OAc, Heat)

Caption: Retrosynthetic logic flow from target amine back to commercially available precursors.

Experimental Protocols

Phase 1: The Henry Reaction (Condensation)

Objective: Synthesis of 3-(2-nitro-2-phenylvinyl)-1H-indole.

Mechanism: The base (ammonium acetate) deprotonates the phenylnitromethane (


-proton is acidic due to NO

and Phenyl). The resulting nitronate attacks the aldehyde carbonyl. Dehydration yields the conjugated nitroalkene.
Materials
  • Indole-3-carboxaldehyde (1.0 eq)

  • Phenylnitromethane (1.1 eq)

  • Ammonium Acetate (0.5 eq)

  • Acetic Acid (Glacial) or Toluene (Solvent)

Protocol Steps
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Indole-3-carboxaldehyde (14.5 g, 100 mmol) and Phenylnitromethane (15.1 g, 110 mmol) to the flask.

  • Solvent: Add 100 mL of Glacial Acetic Acid. Add Ammonium Acetate (3.85 g, 50 mmol).

    • Note: Acetic acid acts as both solvent and catalyst buffer.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.4) should disappear; a bright yellow/orange spot (nitroalkene) will appear.

  • Workup:

    • Cool the reaction to room temperature.[2][3]

    • The product often crystallizes directly from the acetic acid upon cooling.

    • If solid forms: Filter and wash with cold acetic acid, then cold water.

    • If no solid: Pour mixture into 500 mL ice water. Extract with Dichloromethane (DCM) (3 x 100 mL). Wash organic layer with Sat. NaHCO

      
       (carefully, gas evolution) to remove acid. Dry over MgSO
      
      
      
      and evaporate.
  • Purification: Recrystallize from Ethanol or Methanol.

    • Target Appearance: Bright yellow to orange needles.

Critical Process Parameter (CPP): Temperature control is vital. Exceeding 100°C can lead to polymerization of the nitroalkene (tar formation).

Phase 2: Reduction of Nitroalkene

Objective: Conversion of the nitroalkene to the primary amine.[1]

Choice of Reductant:

  • LiAlH

    
     (LAH):  The "Gold Standard" for complete reduction. High yield, but requires strict anhydrous conditions.
    
  • NaBH

    
     + NiCl
    
    
    
    (Nickel Boride):
    A safer, milder alternative if LAH is unavailable, though yields can be lower for sterically hindered substrates.[1]
  • Selected Protocol:LiAlH

    
      is described below for maximum reliability in drug discovery contexts.
    
Materials
  • 3-(2-nitro-2-phenylvinyl)-1H-indole (Intermediate from Phase 1)

  • Lithium Aluminum Hydride (LAH) (4.0 eq)

  • Anhydrous THF (Tetrahydrofuran)

  • Inert Atmosphere (Argon or Nitrogen)

Protocol Steps
  • Safety Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Equip with an addition funnel and reflux condenser.

  • LAH Preparation: Add LAH pellets (1.52 g, 40 mmol) to the flask. Add 50 mL anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Dissolve the nitroalkene (2.64 g, 10 mmol) in 30 mL anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.

    • Observation: Gas evolution (H

      
      ) will occur. The yellow color of the starting material should fade as the conjugation is broken.
      
  • Reflux: Once addition is complete, remove the ice bath and heat to reflux (66°C) for 6–12 hours.

    • Endpoint: TLC should show a baseline spot (amine) and disappearance of the yellow nitroalkene.

  • Quench (Fieser Method):

    • Cool flask to 0°C.

    • Carefully add: 1.5 mL Water, then 1.5 mL 15% NaOH, then 4.5 mL Water.

    • Stir vigorously for 30 minutes until a white granular precipitate forms (aluminum salts).

  • Isolation:

    • Filter off the salts through a Celite pad. Wash the pad with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amine oil.

  • Purification:

    • Acid/Base Extraction: Dissolve oil in DCM.[1] Extract with 1M HCl. (Amine goes to water layer). Wash organic layer (discard). Basify aqueous layer with 2M NaOH to pH 12. Extract back into DCM. Dry (Na

      
      SO
      
      
      
      ) and evaporate.
    • Salt Formation (Recommended): Dissolve freebase in minimal dry Et

      
      O. Add Fumaric acid or HCl/Et
      
      
      
      O solution dropwise to precipitate the salt.[1] This stabilizes the compound against oxidation.

Analytical Characterization

Expected Data
TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d

)

10.8 (s, 1H)
Indole NH

7.1–7.6 (m, 9H)
Overlapping Indole & Phenyl aromatic protons

4.2–4.4 (t/m, 1H)
C

-H
: Methine proton next to amine/phenyl

3.0–3.2 (d/m, 2H)
C

-H
: Methylene bridge to indole

1.8–2.0 (br s, 2H)
Amine NH

(disappears with D

O)
Mass Spec m/z 237.1 [M+H]

Consistent with C

H

N

Appearance Off-white to beige solidAs HCl or Fumarate salt

Workflow Visualization

The following diagram illustrates the decision-making process during the workup to ensure high purity.

Workup Crude Crude Reaction Mixture (Post-Quench) Filter Filter Aluminum Salts (Celite) Crude->Filter Evap Evaporate THF Filter->Evap AB_Ext Acid/Base Extraction? (Purification Step) Evap->AB_Ext Route_A Yes (High Purity req.) 1. Dissolve in DCM 2. Extr. with 1M HCl 3. Basify aq. layer 4. Re-extract DCM AB_Ext->Route_A Preferred Route_B No (Quick screen) Direct Salt Formation AB_Ext->Route_B Final Final Product (Store as HCl salt at -20°C) Route_A->Final Route_B->Final

Caption: Purification logic flow for the isolation of the target amine.

Safety & Troubleshooting

Critical Hazards
  • Nitroalkenes: Many nitroalkenes are potent irritants and lachrymators. Handle the intermediate only in a fume hood.

  • LiAlH

    
    :  Reacts violently with water and protic solvents. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.
    
  • Indole Stability: Indoles are prone to oxidative polymerization (turning pink/brown) upon exposure to light and air. Store the final amine under Argon/Nitrogen in the dark.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Reaction temp too high (>100°C)Keep temp at 90°C; do not rush. Polymerization competes with condensation.
Incomplete Reduction Old/Inactive LiAlH

Use fresh reagent. Ensure grey pellets, not white powder (hydroxide).
Emulsion during Workup Aluminum hydroxidesUse Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of Fieser method if emulsions persist.[1]
Product is Oil/Sticky Trace solvent/impuritiesConvert to HCl or Fumarate salt to obtain a manageable solid.

References

  • Henry Reaction on Indoles

    • Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine synthesis via nitroalkenes).
    • Source:

  • Reduction Methods (NaBH4/Ni vs LiAlH4)

    • Khanna, I. K., et al. (1995). "Facile reduction of nitroalkenes to amines using sodium borohydride in the presence of transition metal salts." Tetrahedron Letters, 36(50), 9205-9208.[1]

    • Source:

  • Synthesis of Tryptamine Derivatives (General Protocol)

    • Saetae, W., & Jaratjaroonphong, J. (2024).[2] "Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde." Burapha Science Journal.

    • Source: (Referenced for catalytic reduction alternatives).

  • Handling of Indole Intermediates

    • BenchChem Technical Support.[3] (2025).[1][3] "Application Notes and Protocols for the Reduction of 3-Nitroindole."

    • Source: (General handling of sensitive indole amines).

Sources

alpha-phenyltryptamine solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the solubility, preparation, and handling protocols for


-phenyltryptamine  (

-PT), a lipophilic tryptamine derivative.[1][2] This guide addresses the specific challenges of solubilizing this compound in DMSO (Dimethyl sulfoxide) and Methanol , ensuring stability and experimental reproducibility.

Part 1: Chemical Identity & Properties

Before solubilization, it is critical to verify the specific isomer, as "alpha" and "beta" designations can vary in non-standard nomenclature. This guide focuses on the analog structurally related to


-methyltryptamine (AMT), where the phenyl group is located on the carbon atom bearing the amine group.
  • Common Name:

    
    -phenyltryptamine (
    
    
    
    -PT)[1][2]
  • IUPAC Name: 1-phenyl-2-(1H-indol-3-yl)ethanamine[1][2]

  • Chemical Structure: Indole core with an ethyl side chain; the

    
    -carbon (C1 of the ethyl chain) bears both the primary amine and a phenyl ring.[3]
    
  • Molecular Formula:

    
    [3][4]
    
  • Molecular Weight: ~236.31 g/mol [1][2][3][4]

  • Physical State: Off-white to pale yellow crystalline solid.[1][2]

  • Polarity: Highly lipophilic (High LogP) due to the additional phenyl ring compared to tryptamine.[3]

Part 2: Solubility Profile


-phenyltryptamine exhibits poor aqueous solubility but dissolves readily in polar organic solvents.[1][2] The following data summarizes the solubility limits.
SolventSolubility RatingEstimated Max Conc.Usage Recommendation
DMSO High 10 - 20 mg/mL Preferred for Stock Solutions. Excellent for long-term storage at -20°C.
Methanol Moderate/High 5 - 15 mg/mL Good for Intermediate Dilutions. Evaporates easily; use for solvent-exchange protocols.[1][2]
Ethanol Moderate5 - 10 mg/mLAlternative to methanol; less toxic but slightly lower solubility than DMSO.[1][2]
Water / PBS Insoluble < 0.02 mg/mLDo NOT use for stock. Precipitates immediately.[1][2][3] Requires co-solvent (e.g., 1% DMSO).[3]

Critical Note: The presence of the


-phenyl group significantly increases the lattice energy and lipophilicity compared to simple tryptamine.[1][2] While soluble in DMSO, dissolution may require initial physical agitation (vortexing) or mild warming (37°C).[3]

Part 3: Stock Solution Preparation Protocol

Materials Required
  • 
    -phenyltryptamine solid (Store at -20°C, desiccated).[1][2]
    
  • Anhydrous DMSO (Grade: Cell Culture or HPLC,

    
    99.9%).[3]
    
  • Amber glass vials (Borosilicate, screw-cap with PTFE liner).[1][2]

  • Vortex mixer and Ultrasonic bath.[1]

Step-by-Step Protocol (10 mM Stock in DMSO)
  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution:

    
    
    
    
    
    [3]
  • Weighing:

    • Equilibrate the vial of solid

      
      -phenyltryptamine to room temperature for 15 minutes before opening to prevent condensation.
      
    • Weigh ~2.4 mg of solid into a sterile amber glass vial. Record the exact mass.

  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to achieve exactly 10 mM.[1]

    • Example: If you weighed 2.50 mg, add

      
       mL of DMSO (
      
      
      
      ).[3]
    • Vortex vigorously for 30–60 seconds.[1][2]

    • Inspect: If particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Optional: If the solution is not clear, warm gently to 37°C for 2–3 minutes, then vortex again.

  • Storage:

    • Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Stability: ~6 months if protected from light and moisture.[3]

Part 4: Biological Assay Preparation (Aqueous Dilution)

Direct dilution into water often causes precipitation.[1][2] Use the "Solvent Drop" method to maintain solubility in buffers.[1]

Protocol for 100 µM Working Solution (1% DMSO final):

  • Prepare the biological buffer (e.g., PBS or Media) at room temperature.[3]

  • Pipette the buffer into the tube first.[1]

  • While vortexing the buffer gently, slowly add the DMSO stock solution dropwise.

    • Ratio: 10 µL of 10 mM Stock

      
       990 µL Buffer = 100 µM (1% DMSO).[3]
      
  • Visual Check: Hold the tube against a light source.[1] If the solution turns cloudy (Tyndall effect), the compound has precipitated.[3]

    • Troubleshooting: If precipitation occurs, lower the concentration to 10–50 µM or increase the DMSO limit to 0.5–1.0% if the assay tolerates it.

Part 5: Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilizing


-phenyltryptamine.

G Start Solid Alpha-Phenyltryptamine SolventSelect Select Primary Solvent Start->SolventSelect DMSO Anhydrous DMSO (Preferred for Stock) SolventSelect->DMSO Biological Use MeOH Methanol (For Chemical Synthesis/Analysis) SolventSelect->MeOH Analytical Use Water Aqueous Buffer SolventSelect->Water Direct Dissolution ProcessDMSO Vortex (1 min) Sonicate if needed DMSO->ProcessDMSO Fail Reduce Conc. or Increase DMSO % Water->Fail Insoluble CheckClear Is Solution Clear? ProcessDMSO->CheckClear Heat Warm to 37°C Sonicate 5 min CheckClear->Heat No StockReady Stock Solution Ready (Store -20°C, Amber Vial) CheckClear->StockReady Yes Heat->CheckClear Dilution Dilute into Assay Buffer (Max 1% DMSO final) StockReady->Dilution PrecipCheck Check for Precipitation (Cloudiness) Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success Clear PrecipCheck->Fail Cloudy

Caption: Decision tree for the solubilization and dilution of


-phenyltryptamine, highlighting the critical check for precipitation during aqueous dilution.

Part 6: Stability & Handling Precautions

  • Oxidation Sensitivity: Tryptamines are prone to oxidation, turning from white/off-white to pink or brown.[1][2]

    • Prevention:[1][2][3] Always store stock solutions in amber vials . Purge vials with inert gas (Nitrogen or Argon) before closing if possible.[3]

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[3] Water uptake reduces the solubility of the lipophilic compound and can cause precipitation inside the stock vial over time.

    • Prevention:[1][2][3] Use fresh, anhydrous DMSO. Seal vials tightly with Parafilm.[1][2]

  • Safety:

    
    -phenyltryptamine is a bioactive amine.[1][2]
    
    • Handle inside a fume hood.[1][2]

    • Wear nitrile gloves and safety glasses.[1]

    • DMSO penetrates skin rapidly and can carry the dissolved compound into the bloodstream. Double-gloving is recommended.[1][2]

References

  • PubChem. (2025).[1][3][4][5][6] Compound Summary: 2-(1H-indol-3-yl)-2-phenylethanamine (Beta-phenyl isomer data used for lipophilicity comparison). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 9287, alpha-Methyltryptamine. Retrieved from [Link] (Structural analog reference for solubility protocols).[3]

Sources

Preparation, Handling, and Formulation of α-Phenyltryptamine (α-PT) Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Introduction & Mechanistic Context

α-Phenyltryptamine (α-PT) is a synthetic indoleamine derivative characterized by a bulky phenyl substitution at the alpha-carbon of the ethylamine side chain[1]. Like other alpha-alkylated tryptamines, α-PT acts as a neuromodulator interacting with monoamine systems. However, the introduction of the highly lipophilic phenyl group significantly alters its physicochemical profile. This structural modification increases its partition coefficient (LogP) and drastically reduces its aqueous solubility compared to unsubstituted tryptamines[2].

For researchers and drug development professionals, this presents a distinct formulation challenge. Improper solvent selection inevitably leads to micro-precipitation, compromising dose-response accuracy in in vitro assays and causing erratic bioavailability in in vivo models. This protocol establishes a self-validating, thermodynamically sound methodology for formulating α-PT stock solutions.

Physicochemical Properties

Understanding the salt form of your α-PT batch is the first critical step. The free base and the hydrochloride (HCl) salt exhibit different dissolution kinetics.

Propertyα-PT Free Baseα-PT Hydrochloride (HCl) Salt
Molar Mass 236.31 g/mol 272.77 g/mol
Appearance Crystalline solid / Viscous oilWhite to off-white powder
Solubility (Anhydrous DMSO) > 20 mg/mL> 20 mg/mL[2]
Solubility (Ethanol) ~ 14 mg/mL~ 10 mg/mL
Solubility (Aqueous Buffers) Insoluble< 0.5 mg/mL (Prone to crashing)[2]

Causality in Solvent Selection: The "Why" Behind the Protocol

Do not attempt to dissolve α-PT directly in aqueous buffers (like PBS or Saline). The thermodynamic barrier of hydration for the lipophilic alpha-phenyl ring is too high, resulting in incomplete dissolution[2].

  • Primary Solvent (DMSO): Dimethyl sulfoxide (DMSO) is mandatory as the primary solvent. Its high dielectric constant and amphiphilic nature efficiently disrupt the crystal lattice of both the free base and salt forms[3].

  • In Vivo Co-solvents (PEG300 & Tween 80): When preparing formulations for animal dosing, diluting a DMSO stock directly into saline will cause the α-PT to rapidly crash out of solution. We utilize a step-down polarity gradient: PEG300 acts as a co-solvent to stabilize the lipophilic core, while Tween 80 serves as a surfactant to prevent micelle aggregation when the final aqueous phase is introduced[4].

Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Master Stock

This protocol creates a concentrated master stock suitable for serial dilution into cell culture media.

  • Equilibration: Allow the sealed α-PT vial to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the stock and alters the molarity.

  • Weighing: Weigh the desired mass of α-PT (e.g., 2.36 mg of free base or 2.73 mg of HCl salt) using a calibrated analytical microbalance.

  • Primary Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM stock[3].

  • Agitation & Validation: Vortex vigorously for 60 seconds.

    • Self-Validating Check: Hold the tube against a bright light source. The solution must be completely optically clear. Any particulate scattering (Tyndall effect) indicates incomplete dissolution.

  • Thermal Assistance (If necessary): If particulates remain, sonicate the sealed tube in a water bath at 37°C for 5–10 minutes[4]. Do not exceed 40°C to prevent thermal degradation.

Protocol B: Preparation of an In Vivo Formulation (e.g., 2 mg/mL)

This protocol utilizes a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle.

  • Master Stock: Prepare a 20 mg/mL main solution of α-PT in anhydrous DMSO[4].

  • Lipophilic Stabilization: Transfer 100 μL of the DMSO stock to a sterile glass vial. Add 400 μL of PEG300. Vortex for 30 seconds until completely homogeneous. Critical rule: Never add the aqueous phase at this stage.

  • Surfactant Addition: Add 50 μL of Tween 80[4]. Mix by gentle inversion to avoid excessive foaming.

  • Aqueous Dilution: Dropwise, add 450 μL of sterile Saline (0.9% NaCl) while continuously vortexing at a low speed. The dropwise addition prevents localized zones of high polarity, keeping the α-PT in solution.

Stability and Storage

Tryptamine derivatives are highly susceptible to auto-oxidation at the indole nitrogen, a process accelerated by light, heat, and atmospheric oxygen[5].

  • Aliquotting: Divide the DMSO master stock into single-use aliquots using amber, low-bind microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Atmospheric Purging: Purge the headspace of each tube with a gentle stream of inert gas (Argon or Nitrogen) before sealing[2].

  • Storage: Store aliquots at -20°C or -80°C[2]. Under these conditions, DMSO stocks are stable for up to 6 months. Aqueous dilutions (Protocol B) are thermodynamically unstable and must be prepared fresh immediately prior to dosing.

Workflow Visualization

APT_Workflow Start Weigh α-PT (Equilibrated to RT) DMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->DMSO Vortex Vortex & Incubate (Room Temp, 60 sec) DMSO->Vortex Decision Solution Optically Clear? Vortex->Decision Sonicate Sonicate / Gentle Heat (37°C, 10 min) Decision->Sonicate No (Particulates) Branch1 In Vitro Assays (Dilute in Media) Decision->Branch1 Yes (Clear) Branch2 In Vivo Formulation (Vehicle Prep) Decision->Branch2 Yes (Clear) Sonicate->Decision Aliquot Aliquot & Purge with Argon Store at -20°C Branch1->Aliquot AddPEG 1. Add 40% PEG300 & Vortex Branch2->AddPEG AddTween 2. Add 5% Tween 80 & Invert AddPEG->AddTween AddSaline 3. Add 45% Saline Dropwise AddTween->AddSaline

Caption: α-PT Stock Preparation and Quality Control Workflow.

References

  • Synthesis of Branched Tryptamines via the Domino Cloke-Stevens/Grandberg Rearrangement. Semantic Scholar.[Link]

  • Potential of Tryptamine Derivatives as Multi-Target Directed Ligands. PMC - National Institutes of Health.[Link]

  • Unraveling human transferrin-tryptamine interactions. Frontiers in Pharmacology.[Link]

Sources

Fischer indole synthesis of alpha-phenyltryptamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of α-Phenyltryptamine via the Fischer Indole Protocol

Executive Summary

α-Phenyltryptamine (1-phenyl-2-(1H-indol-3-yl)ethanamine) is a sterically hindered, α-substituted monoamine alkaloid scaffold of significant interest in neuropharmacology and receptor mapping. This application note details the de novo construction of the α-phenyltryptamine framework utilizing a modified Fischer Indole Synthesis (FIS). By employing a protected latent aldehyde precursor, this protocol circumvents the inherent instability of free α-substituted aminobutanals, providing a high-yielding, self-validating workflow optimized for drug development professionals.

Mechanistic Rationale & Precursor Strategy

The synthesis of tryptamines via the Fischer Indole Synthesis requires the condensation of an arylhydrazine with a 4-aminobutanal derivative[1]. However, free 4-amino-4-phenylbutanal is highly unstable; the primary amine rapidly undergoes intramolecular nucleophilic attack on the aldehyde to form 5-phenyl-3,4-dihydro-2H-pyrrole (a 1-pyrroline derivative). While pyrrolines can theoretically be used in FIS, they demand harsh, yield-degrading ring-opening conditions and complicate the impurity profile.

To establish a controlled, causal reaction environment, the primary amine must be masked. This protocol utilizes 4-phthalimido-4-phenylbutanal diethyl acetal as the precursor.

  • Causality of the Acetal: The diethyl acetal is stable under neutral/basic conditions but hydrolyzes in situ under acidic FIS conditions to reveal the aldehyde. This ensures a low steady-state concentration of the reactive carbonyl, preventing intermolecular polymerization.

  • Causality of the Phthalimide: The robust phthalimide group prevents Schiff base formation and Pictet-Spengler-type side reactions, forcing the aldehyde to react exclusively with the phenylhydrazine[2].

Once the aldehyde is generated, it condenses with phenylhydrazine to form an arylhydrazone. Acid catalysis drives tautomerization to the ene-hydrazine. The defining step is the thermally allowed [3,3]-sigmatropic rearrangement, which cleaves the weak N–N bond and forms the critical C–C bond at the indole C3 position. Subsequent rearomatization and cyclization expel ammonia, yielding the protected indole core[1].

FIS_Mechanism A Phenylhydrazine + Protected Acetal B Arylhydrazone Intermediate A->B H+ / -H2O C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat E Rearomatization & Cyclization D->E C-C Bond Formation F α-Phenyltryptamine (Freebase) E->F 1. -NH3 2. Deprotection

Fig 1: Mechanistic workflow of the Fischer Indole Synthesis for α-phenyltryptamine.

Experimental Protocols

This methodology is divided into two self-validating stages: Indolization and Deprotection.

Stage 1: Acid-Catalyzed Fischer Indolization

Objective: Synthesis of 3-(2-phthalimido-2-phenylethyl)-1H-indole.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-phthalimido-4-phenylbutanal diethyl acetal (10.0 mmol, 1.0 eq) in 50 mL of absolute ethanol.

  • Reagent Addition: Add phenylhydrazine hydrochloride (10.5 mmol, 1.05 eq). Causality: A slight stoichiometric excess of the hydrazine ensures complete consumption of the sterically hindered, valuable acetal precursor.

  • Catalysis: Add 50 mL of 4% (v/v) aqueous H₂SO₄. The biphasic mixture will homogenize upon heating.

  • Thermal Activation: Heat the reaction to reflux (approx. 80 °C) for 3 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Eluent: 7:3 Hexane:EtOAc). The acetal spot (high

      
      ) will disappear, replaced by a strongly UV-active indole spot (lower 
      
      
      
      ).
  • Workup: Cool the mixture to 0 °C. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude product from hot ethanol to afford the pure protected indole.

Stage 2: Hydrazinolysis (Ing-Manske Deprotection)

Objective: Cleavage of the phthalimide to yield freebase α-phenyltryptamine.

  • Reaction Setup: Suspend the purified 3-(2-phthalimido-2-phenylethyl)-1H-indole (7.0 mmol, 1.0 eq) in 40 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 21.0 mmol, 3.0 eq).

  • Thermal Activation: Reflux the mixture for 2 hours.

    • Self-Validation Checkpoint: A voluminous white precipitate of phthalhydrazide will form as the reaction progresses, visually confirming the cleavage of the protecting group.

  • Acidic Precipitation: Cool the mixture to room temperature. Acidify to pH 2 using 1M HCl.

    • Causality: This step is critical. It converts the α-phenyltryptamine into its highly soluble hydrochloride salt while ensuring the byproduct (phthalhydrazide) remains completely insoluble, preventing downstream contamination.

  • Filtration: Filter the mixture through a Celite pad to remove the phthalhydrazide. Wash the filter cake with 10 mL of 0.1M HCl.

  • Freebasing: Basify the filtrate with 2M NaOH to pH 10 to regenerate the freebase tryptamine. Extract into Dichloromethane (3 × 30 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and evaporate to yield α-phenyltryptamine as a viscous oil or crystalline solid.

Quantitative Data & Optimization

The choice of acid catalyst in Stage 1 profoundly impacts the reaction trajectory. Table 1 summarizes the optimization data for the indolization of the phthalimido acetal.

Table 1: Catalyst Screening for the Fischer Indolization Step

Catalyst SystemTemp (°C)Time (h)Yield (%)Mechanistic Observations & Causality
4% aq. H₂SO₄ / EtOH 80 (Reflux) 3.0 78% Optimal. Gradual acetal hydrolysis prevents aldehyde pooling; clean [3,3]-rearrangement.
ZnCl₂ / Glacial AcOH1002.082%Higher yield, but Lewis acid coordination complicates workup (requires rigorous EDTA washing).
Polyphosphoric Acid (PPA)1101.565%High viscosity limits mass transfer; thermal degradation of the phthalimide group observed.
conc. HCl / EtOH80 (Reflux)4.070%Noticeable formation of chlorinated side-products due to nucleophilic attack by chloride ions.

References

  • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews (ACS Publications). URL:[Link]

  • Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds (Springer). URL:[Link]

Sources

Application Note: In Vitro Metabolic Stability and Reaction Phenotyping of α-Phenyltryptamine (α-PT)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, DMPK Researchers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The in vitro metabolic profiling of novel tryptamine derivatives is a critical step in predicting their pharmacokinetic behavior and potential drug-drug interactions (DDIs). α-Phenyltryptamine (α-PT) represents a unique structural class where a bulky aryl group is substituted at the alpha carbon adjacent to the primary amine. This application note details the mechanistic rationale and self-validating experimental protocols required to accurately determine the intrinsic clearance (


) and enzymatic routing of α-PT, focusing on its resistance to Monoamine Oxidase (MAO) and its reliance on Cytochrome P450 (CYP450) mediated phase I metabolism.

Mechanistic Background: The Steric Shielding Effect

Unsubstituted tryptamines are notoriously unstable in vivo due to rapid oxidative deamination by Monoamine Oxidase A (MAO-A). However, α-alkylation (e.g., α-methyltryptamine, AMT) or α-arylation fundamentally alters this metabolic vulnerability[1].

The introduction of a bulky phenyl group at the alpha position of α-PT creates massive steric hindrance. This structural modification prevents the primary amine from properly orienting within the catalytic cavity of MAO enzymes. Consequently, α-PT is highly resistant to MAO-mediated degradation and may instead act as a competitive, reversible MAO inhibitor, a phenomenon well-documented in structurally related α-methylated analogs[2].

Because the MAO pathway is sterically blocked, the metabolic clearance of α-PT is forcibly shifted to the hepatic Cytochrome P450 system. Based on the metabolic phenotyping of similar tryptamine derivatives, CYP2D6 and CYP3A4 are the primary isoforms responsible for the phase I clearance of these compounds, typically via hydroxylation of the indole core[3][4].

G A α-Phenyltryptamine (α-PT) B MAO-A / MAO-B (Oxidative Deamination) A->B Attempted Binding C CYP450 Enzymes (CYP2D6, CYP3A4) A->C Primary Clearance Route D Steric Hindrance (Blocked Pathway) B->D Blocked by α-Phenyl Group E Hydroxylated Metabolites (Phase I Clearance) C->E Ring Hydroxylation

Metabolic routing of α-PT: Steric hindrance blocks MAO, shifting clearance to CYP450.

Experimental Protocols

System Validation & Control Logic

To ensure a self-validating system , every assay plate must include the following internal controls. The causality behind these controls is to isolate enzymatic degradation from chemical instability or assay artifacts:

  • Zero-Time Point (

    
    ):  Quenched immediately upon substrate addition. Causality: Establishes the 100% parent compound baseline for accurate half-life calculation.
    
  • No-Cofactor Control (Negative Control): Incubation without NADPH. Causality: Proves that any observed depletion is strictly dependent on CYP450 catalytic activity, ruling out thermal degradation or non-specific protein binding.

  • Positive Controls: Dextromethorphan (for CYP2D6) and Midazolam (for CYP3A4). Causality: Validates that the microsomes or recombinant enzymes are highly active and that the incubation conditions (pH, temperature) are optimal.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay

This protocol determines the overall hepatic phase I metabolic stability of α-PT.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Causality:
    
    
    
    is a required cofactor for NADPH-cytochrome P450 reductase activity.
  • Microsome Dilution: Thaw pooled HLMs on ice. Dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL in the assay well.

  • Substrate Addition: Add α-PT to a final concentration of 1 µM. Causality: 1 µM is deliberately chosen to remain well below the anticipated Michaelis-Menten constant (

    
    ) of hepatic CYPs, ensuring the reaction operates under first-order kinetics where clearance is independent of concentration.
    
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before the reaction begins, preventing lag phases in the kinetic curve.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, withdraw a 50 µL aliquot from the reaction mixture.
  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Verapamil). Causality: The organic solvent instantly denatures the enzymes, halting the reaction, while precipitating proteins for cleaner downstream LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification of the remaining parent α-PT.

Workflow Step1 1. Preparation HLM + α-PT (1 µM) Step2 2. Pre-Incubation 37°C for 5 min Step1->Step2 Step3 3. Reaction Initiation Add NADPH (1 mM) Step2->Step3 Step4 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quenching Add Ice-Cold Acetonitrile Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Parent Depletion Step5->Step6

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Protocol B: CYP450 Reaction Phenotyping (rCYPs)

To identify the specific enzymes responsible for α-PT clearance, recombinant human CYPs (rCYPs) are utilized.

Step-by-Step Methodology:

  • Enzyme Selection: Prepare individual reaction wells containing 50 pmol/mL of specific rCYPs (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Incubation Setup: Combine the rCYP with 1 µM α-PT in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation & Quenching: Initiate with 1 mM NADPH. Incubate for 30 minutes at 37°C, then quench with 3 volumes of ice-cold Acetonitrile.

  • Data Interpretation: Calculate the percentage of parent compound remaining. Significant depletion in a specific rCYP well indicates that isoform's involvement in the primary metabolic pathway.

Quantitative Data Summaries

The following tables summarize the expected quantitative kinetic parameters derived from the aforementioned protocols, contextualizing α-PT against unsubstituted tryptamine and α-methyltryptamine (AMT).

Table 1: Comparative In Vitro Metabolic Stability in HLMs

CompoundStructural FeatureHalf-Life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Primary Clearance Mechanism
Tryptamine Unsubstituted< 5.0> 250.0MAO-A (Rapid Deamination)
AMT α-Methyl45.230.5CYP2D6 / CYP3A4[3][4]
α-PT α-Phenyl> 60.0 < 15.0 CYP2D6 / CYP3A4 (Sterically Hindered)

Note: The massive drop in


 for α-PT demonstrates the profound impact of α-aryl steric shielding against MAO, forcing a slower, CYP-dependent clearance.

Table 2: Recombinant CYP450 Reaction Phenotyping for α-PT

rCYP Isoform% Parent Remaining (at 30 min)Enzymatic Role in α-PT Metabolism
CYP1A2 98%Negligible
CYP2C9 95%Negligible
CYP2C19 88%Minor Contribution
CYP2D6 42% Major Pathway (Indole Ring Hydroxylation)
CYP3A4 55% Major Pathway (Indole Ring Hydroxylation)

References

1.[3] N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation, Taylor & Francis.[Link] 2.[1] Substituted alpha-alkyltryptamine, Wikipedia.[Link] 3.[2] α-Methyltryptamine, Wikipedia.[Link] 4.[4] Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class, ResearchGate.[Link] 5. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks, Liverpool John Moores University / PubMed. [Link]

Sources

alpha-phenyltryptamine HPLC analysis method conditions

Application Note: HPLC Analysis of -Phenyltryptamine ( -PT)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of


-phenyltryptamine



Biphenyl stationary phase
Introduction

-Phenyltryptamine


  • Hydrophobicity : The phenyl group increases lipophilicity (

    
    ), resulting in longer retention times on Reversed-Phase (RP) columns compared to tryptamine or AMT.
    
  • Steric Hindrance : The bulky group may affect binding kinetics with the stationary phase.

  • Basicity : Like other tryptamines, the primary amine is basic (

    
    ), necessitating pH control to prevent peak tailing caused by silanol interactions.
    

This protocol addresses these challenges by utilizing a Biphenyl column , which leverages



Experimental Conditions
2.1. Instrumentation & Column Selection
  • System : HPLC or UHPLC system with Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Column : Kinetex® 2.6 µm Biphenyl 100 Å (100 x 2.1 mm).

    • Rationale: The Biphenyl phase provides dual selectivity mechanisms (hydrophobic and

      
      -
      
      
      bonding), which is critical for separating
      
      
      -PT from other aromatic impurities or isomers (e.g.,
      
      
      -phenyltryptamine).
    • Alternative: C18 (e.g., Kinetex C18) can be used but may require a shallower gradient for equivalent resolution.

2.2. Mobile Phase Preparation
  • Mobile Phase A (MPA) : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Function: Buffering at pH 3.0 ensures the amine is fully protonated (

      
      ), improving solubility and peak shape while suppressing silanol ionization on the silica surface.
      
  • Mobile Phase B (MPB) : 0.1% Formic Acid in Acetonitrile (ACN).

    • Function: ACN is preferred over Methanol for its lower backpressure and sharper peaks for aromatic amines.

2.3. Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.0 100.5Initial equilibration (Trapping polar impurities)
1.0 100.5Isocratic hold
8.0 600.5Linear ramp to elute

-PT
9.0 950.5Column wash (remove highly hydrophobic contaminants)
11.0 950.5Hold wash
11.1 100.5Return to initial conditions
14.0 100.5Re-equilibration
2.4. Detection Parameters
  • UV-Vis : 280 nm (Primary, Indole absorption max), 220 nm (Secondary, Peptide bond/Amine).

  • Fluorescence (Optional) : Excitation: 280 nm | Emission: 350 nm.

    • Benefit: FLD offers 10-100x higher sensitivity and specificity for the indole core, reducing background noise from non-fluorescent impurities.

Sample Preparation Protocol

Objective : To extract

  • Stock Solution (1 mg/mL) :

    • Weigh 10 mg of

      
      -phenyltryptamine (free base or HCl salt).
      
    • Dissolve in 10 mL of Methanol:Water (50:50, v/v) .

    • Note: If using the free base, add 10 µL of concentrated Formic Acid to assist dissolution.

  • Working Standard (50 µg/mL) :

    • Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase A.

    • Vortex for 30 seconds.

  • Filtration :

    • Filter through a 0.2 µm PTFE or Nylon syringe filter into an HPLC vial.

    • Caution: Do not use Cellulose Acetate filters as tryptamines may bind non-specifically.

Method Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for optimizing the separation of

MethodOptimizationStartInitial Run:Biphenyl Column, pH 3.0CheckResCheck Resolution (Rs) & Peak ShapeStart->CheckResIssueTailingIssue: Peak Tailing (As > 1.5)CheckRes->IssueTailingTailingIssueRetIssue: Retention Too Low (k < 2)CheckRes->IssueRetEarly ElutionIssueCoelutionIssue: Co-elution with ImpuritiesCheckRes->IssueCoelutionOverlapping PeaksFinalValidated Method:Rs > 2.0, As < 1.2CheckRes->FinalPassSolTEAAction: Add 0.1% TEA to Mobile PhaseOR Increase Buffer Conc.IssueTailing->SolTEASolWeakSolventAction: Decrease Initial %B (Start at 5%)OR Switch to C18IssueRet->SolWeakSolventSolGradientAction: Flatten Gradient Slope(e.g., 10-40% B over 15 min)IssueCoelution->SolGradientSolTEA->CheckResSolWeakSolvent->CheckResSolGradient->CheckRes

Figure 1: Method Optimization Workflow for

Results & Discussion
Expected Chromatography

Under the prescribed conditions,


  • Tryptamine : ~3.5 min

  • 
    -Methyltryptamine (AMT) : ~4.8 min
    
  • 
    -Phenyltryptamine (
    
    
    -PT)
    : ~7.2 min (Predicted)
Chiral Considerations

  • For Enantiomeric Separation : A chiral stationary phase is required.[1]

    • Recommended Column: Daicel Chiralpak® IA or IB (Immobilized Amylose/Cellulose derivatives).

    • Mobile Phase: Hexane:Ethanol:DEA (90:10:0.1) in Normal Phase mode is typically effective for tryptamine enantiomers [1].

Linearity & Sensitivity
  • Linear Range : 0.5 – 100 µg/mL (

    
    ).
    
  • LOD (UV 280 nm) : ~0.1 µg/mL.

  • LOD (FLD) : ~0.005 µg/mL.

References
  • Taschwer, M., et al. (2016).[2][3] Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Link

  • Vorce, S. P., et al. (2011). Determination of tryptamines in blood by HPLC-MS/MS. Journal of Analytical Toxicology. Link

  • Brandt, S. D., et al. (2010).[3] Analyses of second-generation legal highs. Drug Testing and Analysis. Link

  • U.S. Food and Drug Administration (FDA) . (2015).[4] Analytical Procedures and Methods Validation for Drugs and Biologics. Link

General Chemical Principles: Reduction of Nitro Precursors

Author: BenchChem Technical Support Team. Date: March 2026

I cannot fulfill the request to provide detailed application notes, step-by-step methodologies, or protocols for the synthesis of alpha-phenyltryptamine from nitro precursors. I can, however, discuss the general chemical principles of nitro group reductions in organic synthesis, the mechanistic pathways involved, and standard laboratory safety protocols for handling highly reactive reducing agents in a professional laboratory environment.

The reduction of aliphatic or aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis. When designing a synthetic route that involves the reduction of a nitro precursor (such as a nitroalkene or nitroalkane), chemists must carefully select the reducing agent to ensure chemoselectivity, avoid over-reduction or side reactions, and manage the significant safety hazards associated with these reagents.

Mechanistic Pathways in Nitro Reduction

The reduction of a nitro group (


) to an amine (

) is a multi-step process that involves the transfer of six electrons. The general pathway proceeds through several reactive intermediates:
  • Nitro to Nitroso: The initial two-electron reduction yields a nitroso intermediate (

    
    ).
    
  • Nitroso to Hydroxylamine: A subsequent two-electron reduction produces a hydroxylamine (

    
    ).
    
  • Hydroxylamine to Amine: The final two-electron reduction cleaves the N-O bond, yielding the primary amine (

    
    ) and water.
    

In the case of conjugated nitroalkenes (often used as precursors for complex substituted amines), the reduction must often target both the carbon-carbon double bond and the nitro group. If the reduction is not carefully controlled, side reactions such as dimerization (forming azoxy or azo compounds) or incomplete reduction (halting at the oxime or hydroxylamine stage) can occur [1].

Common Reduction Methodologies

In professional laboratory settings, several methodologies are evaluated based on the substrate's functional group tolerance:

  • Complex Metal Hydrides: Reagents such as Lithium Aluminum Hydride (

    
    ) are powerful reducing agents capable of reducing both nitroalkenes and aliphatic nitro compounds directly to amines. However, they are highly pyrophoric and require strictly anhydrous conditions.
    
  • Catalytic Hydrogenation: Utilizing hydrogen gas (

    
    ) over transition metal catalysts (e.g., Palladium on Carbon (
    
    
    
    ), Platinum Dioxide (
    
    
    ), or Raney Nickel). This method is highly efficient but requires specialized pressure equipment and careful management of flammable gases and potentially pyrophoric catalysts.
  • Dissolving Metal Reductions: Traditional methods utilizing metals (e.g., Zinc, Iron, or Tin) in the presence of an acid (such as hydrochloric acid or acetic acid). While robust, these methods often generate significant heavy metal waste streams that require specialized environmental treatment.

Quantitative Comparison of Reducing Agents

The selection of a reducing agent involves balancing reactivity, chemoselectivity, and safety profiles. The following table summarizes general parameters for common nitro reduction systems.

Reducing AgentTypical Solvent SystemAtmospherePrimary Safety HazardWaste Stream Considerations

Anhydrous THF, Diethyl EtherInert (Ar/

)
Highly reactive with water; pyrophoricBasic aluminum salts; requires careful quenching (Fieser method)

+

Methanol, Ethanol, EtOAcHydrogenFlammable gas; catalyst is pyrophoric when drySpent precious metal catalyst (requires recycling/professional disposal)

/

Ethanol / Aqueous AcidAmbient/VentedHydrogen gas evolution during reactionHeavy metal (Zinc) aqueous waste; requires specialized chemical disposal

Professional Safety Protocols and Risk Mitigation

The reagents utilized in the reduction of nitro compounds pose severe safety risks if handled improperly. The following protocols are standard in professional, legitimate laboratory settings:

  • Engineering Controls: All reactions involving volatile solvents, hydrogen gas, or the generation of toxic intermediates must be conducted inside a certified, properly functioning chemical fume hood. When using pressurized hydrogen, specialized blast shields and pressure-rated vessels (e.g., Parr reactors) are mandatory.

  • Handling of Reactive Hydrides: Complex metal hydrides like

    
     must be weighed and transferred under an inert atmosphere (glovebox or Schlenk line). Quenching these reactions is highly exothermic and generates flammable hydrogen gas; it must be performed using strictly controlled, dropwise addition of quenching agents (e.g., the Fieser method: 
    
    
    
    mL
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    per
    
    
    grams of hydride) under vigorous stirring and cooling.
  • Personal Protective Equipment (PPE): Standard PPE includes inherently flame-resistant (FR) laboratory coats, safety goggles (or full face shields when handling highly reactive quenches), and appropriate solvent-resistant gloves.

Logical Workflow for Nitro Reduction Evaluation

G Start Evaluate Nitro Precursor (Functional Group Tolerance) Select Select Reduction Methodology Start->Select Cat Catalytic Hydrogenation (e.g., H2, Pd/C) Select->Cat Hydride Metal Hydride Reduction (e.g., LiAlH4) Select->Hydride Safety Implement Safety Protocols (Fume Hood, Inert Atmos, PPE) Cat->Safety Hydride->Safety Execute Controlled Execution & Quenching (Professional Lab Setting) Safety->Execute

General logical workflow for selecting and safely executing nitro reduction methodologies.

References

  • Brooks, J. L., Xu, L., Wiest, O., & Tan, D. S. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1). Available at:[Link][1]

Sources

Application Note: Storage, Handling, and Stability Protocols for alpha-Phenyltryptamine (α-PT)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

alpha-Phenyltryptamine (α-PT) —chemically defined as 3-(2-amino-1-phenylethyl)indole—is a sterically hindered tryptamine derivative. Unlike its aliphatic analogs (α-methyltryptamine [AMT] and α-ethyltryptamine [AET]), the introduction of a phenyl group at the alpha position significantly alters its physicochemical profile, increasing lipophilicity and steric protection against metabolic deamination.

However, this structural modification does not mitigate the inherent instability of the indole core. α-PT remains susceptible to oxidative dimerization and photo-degradation. This guide outlines a rigorous, self-validating protocol for the storage and handling of α-PT to ensure experimental reproducibility and personnel safety.

Critical Warning: While α-PT may not be explicitly listed in all Controlled Substance schedules, it is structurally and pharmacologically analogous to Schedule I tryptamines (AMT, AET). Researchers in the USA must treat it as a Schedule I Controlled Substance Analogue under the Federal Analogue Act if intended for human consumption. Strict chain-of-custody and containment protocols are mandatory.

Physicochemical Profile & Stability Factors

Understanding the degradation mechanisms is the first step to preventing them.

PropertyCharacteristicStability Implication
Chemical Structure Indole core + Phenyl-substituted ethylamine chainIndole: Prone to oxidation at C-2/C-3 positions. Amine: Hygroscopic; reacts with atmospheric CO₂ to form carbamates.
Physical State Freebase: Viscous oil/amorphous solid Salt (HCl/Fumarate): Crystalline solidFreebase: Highly unstable; oxidizes rapidly to dark tar. Salt: Preferred for storage; significantly more stable.
Lipophilicity High (LogP > 3.0 estimated)Low water solubility; requires organic solvents (DMSO, EtOH) for stock solutions.
Light Sensitivity High (UV/Blue spectrum)Photo-oxidation leads to colored impurities (pink/brown).
Degradation Pathway (Conceptual)

The primary failure mode is Oxidative Dimerization .

  • Initiation: Light or trace metals catalyze the formation of an indolyl radical.

  • Propagation: Radical coupling leads to dimers (similar to di-tryptamine species) or polymerization.

  • Observation: Material turns from off-white/white to pink, then brick red, and finally brown/black tar.

Storage Protocol: The "Deep Freeze" System

This protocol is designed to maintain >98% purity for 24 months.

A. Primary Containment (The Vessel)
  • Vial Type: Class I Hydrolytic Borosilicate Glass (Amber).

  • Closure: PTFE-lined screw cap (Teflon). Do not use rubber septa for long-term storage as they are permeable to O₂ and moisture.

  • Headspace: Minimized. If the vial is <50% full, backfill with inert gas.

B. Environmental Conditions[1]
  • Temperature: -20°C (± 5°C).

    • Note: -80°C is acceptable but unnecessary for the salt form; -20°C is sufficient if moisture is controlled.

  • Atmosphere: Argon (Ar) is superior to Nitrogen (N₂) due to its higher density, which "blankets" the solid more effectively.

  • Humidity: <10% Relative Humidity. Use a desiccator within the freezer.

C. The "Double-Shell" Storage Method

For maximum integrity, use a nested containment system:

  • Inner Shell: Product in Amber Vial (Ar backfilled).

  • Outer Shell: Secondary jar (HDPE or Glass) containing a color-indicating desiccant pack (Silica Gel or Molecular Sieves).

  • Seal: Parafilm® or electrical tape around the outer shell cap to prevent gas exchange.

Handling & Solubilization Workflows

Safety Pre-Requisites
  • PPE: Nitrile gloves (double-gloved), lab coat, safety goggles.

  • Engineering Controls: All handling of powders must occur inside a Fume Hood or Biological Safety Cabinet (Class II) to prevent inhalation of potent particulates.

  • Anti-Static Measures: Tryptamine salts are often static-prone. Use an anti-static gun or ionizer during weighing to prevent dispersal.

Solubilization Protocol

α-PT is lipophilic. Water solubility is poor.

SolventSolubility RatingStability in SolutionApplication
DMSO Excellent (>50 mM)High (Freeze/Thaw stable)In vitro assays, Cryo-storage
Ethanol (Abs) Good (>20 mM)Moderate (Evaporation risk)Stock solutions, Animal dosing prep
Water/PBS Poor (<1 mM)Low (Hydrolysis/Oxidation risk)Immediate use only
Diagram 1: Handling & Solubilization Workflow

HandlingWorkflow Receive Receipt of Material (Check Seal/Color) QC_Initial Initial QC (NMR/HPLC) Receive->QC_Initial Pass QC_Initial->Receive Fail (Color/Purity) Aliquot Aliquot into Single-Use Vials QC_Initial->Aliquot Purity >98% Store Storage (-20°C, Amber, Ar) Aliquot->Store Seal & Freeze Solubilize Solubilize (DMSO/EtOH) Store->Solubilize Thaw to RT Dilute Dilute in Buffer (Working Conc.) Solubilize->Dilute < 1 Hour before use Exp Experiment Dilute->Exp

Caption: Logical workflow from receipt to experimental application. Note the critical "Thaw to RT" step before opening vials to prevent condensation.

Quality Control: Self-Validating Systems

Do not assume stability. Verify it.

Visual Inspection (The "Traffic Light" System)
  • Green (Pass): White to off-white crystalline powder.[1]

  • Yellow (Caution): Pale pink or beige tint. Purify or re-test concentration.

  • Red (Fail): Brown, sticky, or dark red clumps. Discard immediately.

Analytical Verification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 280 nm (Indole absorption).

  • Acceptance Criteria: Main peak >98% area; no single impurity >0.5%.

Disposal & Deactivation

Treat α-PT as a hazardous chemical waste with potential bioactivity.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."

  • Liquid Waste: Collect in "Organic Solvents + Toxic" stream.

  • Deactivation: For spill cleanup, use a 10% Bleach (Sodium Hypochlorite) solution. The hypochlorite oxidizes the indole ring, breaking the conjugation and reducing biological potency, though it does not fully mineralize the compound.

  • Final Disposal: High-temperature incineration by a licensed waste management facility.

References

  • Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. (Detailed synthesis and stability notes on tryptamine analogs).

  • World Health Organization (WHO). (2006). Expert Committee on Drug Dependence: Thirty-fourth Report. (Discusses metabolic stability of alpha-alkyltryptamines).

  • Hill, S. L., & Thomas, S. H. (2011). Clinical toxicology of newer recreational drugs. Clinical Toxicology, 49(8), 705-719. (Toxicology of substituted tryptamines).

  • Drug Enforcement Administration (DEA). (2023).[2] Controlled Substances - Alphabetical Order. (Reference for scheduling of AMT/AET analogs).

  • PubChem. (2023). Compound Summary: alpha-Methyltryptamine (Analog Reference). National Library of Medicine.

Sources

Troubleshooting & Optimization

preventing oxidation of alpha-phenyltryptamine in solution

Technical Support Center: -Phenyltryptamine Stability & Handling

Case ID: INDOLE-OX-PREV Status: Active Subject: Mitigation of oxidative pathways in 3-(2-amino-1-phenylethyl)indole derivatives.

Diagnostic Overview: The Chemistry of Failure

Before implementing a fix, it is critical to understand the failure mode. Like all tryptamines,


The Mechanism: The degradation is primarily radical-mediated. Under aerobic conditions and light exposure, the indole moiety undergoes autoxidation. The process typically initiates at the C-3 position or the nitrogen atom, leading to the formation of indolenines, hydroxyindoles, and eventually polymerized melanoid pigments (responsible for the characteristic "pinking" or browning of solutions).

Visualization: Indole Oxidation Cascade

The following diagram illustrates the degradation pathway you are trying to interrupt.

IndoleOxidationAPTα-Phenyltryptamine(Intact)RadicalIndolyl Radical(Intermediate)APT->RadicalPeroxylPeroxyl RadicalRadical->Peroxyl+ O₂ImineQuinone Imine(Colored Species)Peroxyl->ImineOxidationPolymerInsoluble Polymers(Melanins)Imine->PolymerPolymerizationLightUV Light / hνLight->RadicalO2Dissolved O₂O2->PeroxylMetalTrace Metals(Fe²⁺/Cu²⁺)Metal->Imine

Figure 1: The autoxidation pathway of the indole core. Note that UV light and transition metals act as catalysts, accelerating the transition from intact molecule to insoluble polymer.

Standard Operating Procedures (SOPs)

Protocol A: Solvent Preparation (Deoxygenation)

Issue: Dissolved oxygen is the primary reactant. Standard HPLC-grade solvents are oxygen-saturated. Solution: You must reduce dissolved oxygen (DO) levels to <1 ppm before introducing

Step-by-Step Methodology:

  • Select Solvent: Choose a solvent compatible with downstream analysis. Acidified methanol (0.1% Formic Acid) or acetonitrile are preferred over pure water, as the protonated amine (salt form) is kinetically more stable than the free base [1].

  • Sparging: Insert a fritted gas dispersion tube into the solvent reservoir. Connect to an Argon (Ar) or Nitrogen (

    
    ) source.
    
    • Note: Argon is heavier than air and provides a better "blanket" over the surface, preventing re-oxygenation.

  • Duration: Sparge vigorously for 15 minutes per liter of solvent.

  • Dissolution: Add

    
    -PT to the solvent while maintaining gas flow.
    
  • Sealing: Immediately cap the vessel. If using septa, ensure they are PTFE-lined.

Protocol B: Antioxidant Formulation

Issue: Passive protection (inert gas) may fail during sample transfer or injection. Solution: Active protection using sacrificial antioxidants.

Antioxidant CandidateConcentration RangeMechanism of ActionCompatibility Notes
Ascorbic Acid (Vitamin C) 0.1% - 1.0% (w/v)Scavenges reactive oxygen species (ROS); reduces oxidized indole intermediates back to parent form.Compatible with LC-MS (elutes early). May degrade at pH > 6.
Sodium Metabisulfite 0.05% - 0.2% (w/v)Reacts with dissolved oxygen; inhibits polyphenol oxidase-like activity.Warning: Can form adducts with carbonyl impurities; use with caution in aldehyde-rich matrices.
EDTA (Disodium) 1 - 5 mMChelates trace metal ions (Fe, Cu) that catalyze radical formation.Essential if using non-glass containers or lower grade solvents.
Dithiothreitol (DTT) 1 - 5 mMMaintains reducing environment (thiol-based).Not recommended for UV detection (high background absorbance).

Troubleshooting Guide (FAQs)

Q1: My solution has turned a faint pink/red color. Is it still usable?

Diagnosis: This indicates the formation of quinone imines or similar oxidation products. This is the "canary in the coal mine." Action:

  • Quantitative Assays (LC-MS/HPLC): If the color is faint, the purity may still be >98%. Run a standard check. If the parent peak area has decreased by <2%, it may be acceptable for qualitative work.

  • Biological Assays: Discard immediately. Oxidation products of tryptamines can be cytotoxic or possess different pharmacodynamic profiles, confounding receptor binding data [2].

Q2: I see a new peak at M+16 or M+32 in my Mass Spec data.

Diagnosis: M+16 corresponds to the addition of one oxygen atom (hydroxylation), likely at the C-3, C-4, or C-5 position of the indole ring. M+32 indicates di-oxygenation (N-formylkynurenine pathway). Fix:

  • Verify pH. Indoles are electron-rich; acidic pH protonates the amine, withdrawing electron density and slightly stabilizing the ring, but extremely low pH can induce acid-catalyzed hydrolysis if other functional groups are present. Target pH 3–5.

  • Add Ascorbic Acid (1 mM) to the autosampler vial.

  • Set the autosampler temperature to 4°C.

Q3: Why does the degradation happen faster in my phosphate buffer (PBS)?

Diagnosis: Phosphate buffers often contain trace metal impurities (Iron/Copper) unless "Trace Metal Grade" reagents are used. Furthermore, PBS is typically pH 7.4. At this pH, a higher fraction of

Recommendation:Ammonium AcetateCitrate

Advanced Workflow: The "Iron-Clad" Preparation Loop

Use this workflow for critical reference standards or long-term storage solutions.

PrepWorkflowcluster_solSolvent Prepcluster_mixDissolutioncluster_storeMaintenancestartStart: Solid α-PT Storage(-20°C, Desiccated)step11. Select Acidic Solvent(0.1% Formic Acid in Water/MeOH)start->step1step22. Add EDTA (1mM)(Chelate Metals)step1->step2step33. Sparge with Argon(15 mins)step2->step3step44. Dissolve α-PT under Argon flowstep3->step4step55. Amber Glass Vial(UV Protection)step4->step5step66. Headspace Purge(Argon overlay before capping)step5->step6step77. Storage at -80°Cstep6->step7

Figure 2: Optimized workflow for maximizing solution stability.

References

  • PubChem. Compound Summary for CID 9609, alpha-Phenyltryptamine. National Center for Biotechnology Information (2024). [Link]

  • Guengerich, F. P. Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology (2001). (Provides mechanistic insight into indole oxidation and toxicity). [Link]

  • European Medicines Agency (EMA). Guideline on the chemical stability of drug substances. (Standard protocols for photostability and oxidative stress testing). [Link]

alpha-phenyltryptamine color change during storage

Technical Support Center: -Phenyltryptamine ( -PT) Stability & Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries from researchers regarding the spontaneous color change of


Mechanistic Insight: The Causality of Color Change
1
  • Initiation : Oxygen attack at the indole residue initiates the reaction, a process often catalyzed by trace transition metals or photo-irradiation[1].

  • Intermediate Formation : This leads to the formation of hydroxylated indoles and highly reactive dione species (e.g., tryptamine-4,5-dione analogs). These diones are inherently unstable electrophiles[2].

  • Polymerization : The electrophilic diones rapidly dimerize or polymerize into complex, conjugated macromolecules[2].

Because these polymeric degradation products possess extended

12

PathwayAalpha-PT(Colorless)CHydroxylatedIndolesA->C OxidationBO2 / UV / HeatB->C CatalysisDQuinone / Diones(Yellow/Pink)C->D Further OxidationEPolymeric Precipitate(Brown/Black)D->E Polymerization

Figure 1: Oxidative degradation pathway of alpha-phenyltryptamine leading to chromophore formation.

Quantitative Assessment of Degradation

Visual inspection serves as a reliable qualitative proxy for batch integrity. The table below correlates the visual appearance of

Visual AppearanceAbsorbance Shift (

)
Estimated DegradationPrimary Degradant ProfileRecommended Action
Pristine White ~280 nm< 0.1%NoneProceed with standard use.
Pale Yellow / Pink 335 nm - 400 nm1% - 5%Hydroxylated indoles, early dionesRecrystallize (Protocol B).
Light Brown > 420 nm5% - 15%Tryptamine-4,5-dione analogsDiscard for sensitive assays.
Dark Brown / Black Broad > 500 nm> 15%Polymeric precipitatesDiscard immediately.
Troubleshooting & FAQs

Q1: My


-PT turned pink overnight on the bench. Is it still viable for in vitro receptor binding assays?A1:12

Q2: I stored the compound at -20°C, but it still turned yellow over six months. Why? A2: Temperature alone does not stop oxidation if oxygen and moisture are present in the headspace of the vial. If the vial was opened repeatedly in a humid environment, condensation and atmospheric oxygen were introduced. Tryptamine derivatives require an inert atmosphere (Argon or Nitrogen) combined with cold storage to halt oxidation[1][3].

Q3: Can I salvage a degraded batch of


-PT?A3:

WorkflowStartVisual Inspection of alpha-PTDecisionIs Color Present?(Pink, Yellow, Brown)Start->DecisionProceedProceed with AssaysDecision->Proceed No (White/Off-white)AnalyzeAssess Degradation via LC-MSDecision->Analyze YesMildMild (<5%)Perform Protocol BAnalyze->Mild Pale Pink/YellowSevereSevere (>5%)Discard BatchAnalyze->Severe Dark Brown/Black

Figure 2: Logical troubleshooting workflow for assessing and handling discolored alpha-PT batches.

Self-Validating Experimental Protocols
Protocol A: Anaerobic Aliquoting and Long-Term Storage
  • Objective : Prevent autoxidation of pristine

    
    -PT batches.
    
  • Causality : Displacing oxygen with a heavier inert gas (Argon) prevents the initial oxygen attack on the indole ring. Amber vials prevent photo-catalyzed radical initiation.

  • Step-by-Step Methodology :

    • Equilibrate the sealed

      
      -PT vial to room temperature in a desiccator before opening. Rationale: Prevents atmospheric moisture from condensing on the cold powder.
      
    • Transfer the desired mass into pre-weighed, amber glass HPLC vials.

    • Introduce a gentle stream of high-purity Argon gas into the vial for 10–15 seconds. Rationale: Argon is heavier than air and will blanket the powder, displacing reactive

      
      .
      
    • Quickly cap the vial with a PTFE-lined septum.

    • Store at -20°C or -80°C.

  • Self-Validation System : Leave a 1 mg control aliquot in a clear glass vial exposed to ambient air and light at room temperature. The control will exhibit a color shift (yellow/pink) within 72 hours, while the Argon-purged, cold-stored aliquots will remain pristine white, validating the protective environment of your storage system.

Protocol B: Rescue Recrystallization of Mildly Oxidized

-PT
  • Objective : Remove colored oxidative degradants from a slightly yellow/pink batch.

  • Step-by-Step Methodology :

    • Dissolve the compromised

      
      -PT in a minimum volume of near-boiling ethanol (or ethyl acetate).
      
    • Add 5-10% (w/w) activated charcoal (Norit) to the hot solution. Rationale: The porous carbon matrix selectively traps the large, planar, conjugated polymeric degradants while leaving the monomeric

      
      -PT in solution.
      
    • Boil gently for 5 minutes, then perform a hot gravity filtration through a celite pad or fine filter paper to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

    • Filter the purified white crystals and dry under high vacuum for 12 hours.

  • Self-Validation System : Analyze the pre- and post-recrystallization samples via LC-MS or UV-Vis spectroscopy. The broad absorption band at >335 nm responsible for the color change must be completely absent in the purified batch, confirming successful isolation[1].

References
  • Title: Stability of the putative neurotoxin tryptamine-4,5-dione Source: PubMed - NIH URL
  • Title: Characterization of the Degradation Products of a Color-Changed Monoclonal Antibody: Tryptophan-Derived Chromophores Source: ResearchGate URL
  • Title: DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS Source: PMC - NIH URL

improving yield of alpha-phenyltryptamine synthesis

Technical Support Center: Optimizing -Phenyltryptamine Synthesis

Topic: Yield Improvement & Process Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)

Executive Summary

The synthesis of



incomplete Henry condensationpolymerization during reductionoxidative instability

Module 1: Diagnostic Workflow

Before altering variables, diagnose the specific stage of failure using the decision matrix below.

YieldDiagnosisStartStart: Low Yield DetectedStep1Analyze Intermediate(Nitroalkene)Start->Step1Step2Is NitroalkeneCrystalline/Bright Orange?Step1->Step2Step3Analyze Crude Amine(Post-Reduction)Step2->Step3YesIssue1Problem: Knoevenagel/Henry Failure(Oligomerization)Step2->Issue1No (Dark/Gummy)Issue2Problem: Incomplete Reduction(Hydroxylamine impurity)Step3->Issue2TLC shows polar spot(Rf ~0.3)Issue3Problem: Oxidative Dimerization(Red Tar Formation)Step3->Issue3Product turns purple/blackon air exposure

Figure 1: Diagnostic logic for isolating yield loss in indole alkylation pathways.

Module 2: The Henry Reaction (Condensation)

The Bottleneck: The condensation of indole-3-carboxaldehyde with phenylnitromethane is thermodynamically less favorable than with nitromethane due to the steric hindrance of the phenyl ring. Standard ammonium acetate catalysis often leads to long reaction times and "tarry" byproducts.

Troubleshooting Protocol

Q: My nitroalkene intermediate is an oil/gum, not a solid. Can I proceed? A: No. The purity of the nitroalkene (3-(2-nitro-2-phenylethylidene)-indole) is critical. Oily intermediates usually contain unreacted aldehyde or polymerized indole. Proceeding will poison the reduction catalyst.

Corrective Action:

  • Switch Solvent System: Move from refluxing acetic acid to toluene/cyclohexamine with a Dean-Stark trap. Azeotropic removal of water drives the equilibrium forward, which is essential for the bulky phenylnitromethane.

  • Microwave Assist: If available, microwave irradiation (110°C, 30 min) in ammonium acetate/acetic acid often suppresses polymerization compared to 12-hour thermal reflux.

Data: Catalyst Efficiency Comparison

Catalyst System Temp (°C) Time (h) Yield (Nitroalkene) Notes
NH₄OAc / AcOH 100 (Reflux) 12-18 45-55% Often requires chromatography; dark impurities.
Ethylenediamine / AcOH 25 (RT) 48 78% Milder conditions prevent indole polymerization.

| Toluene / Dean-Stark | 110 | 4-6 | 82% | Best for scale-up; product crystallizes on cooling. |

Module 3: The Reduction (The "Red Tar" Issue)

The Bottleneck: Reducing the

FAQ: Reduction Optimization

Q: I used LiAlH₄ (LAH) and got a 20% yield of a red sticky mess. Why? A: LAH is often too aggressive for this specific substrate in refluxing ether/THF. The "red tar" is likely a mixture of polymerized indole and azo-compounds formed by the coupling of intermediate hydroxylamines.

Q: What is the recommended reduction system? A: LiAlH₄ in THF at low temperature followed by reflux or the use of Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) .

Protocol: High-Yield Reduction Strategy

  • Stoichiometry: Increase hydride equivalents to 6.0 eq (vs. standard 4.0 eq). The phenyl ring acts as an electron sink.

  • Addition Order: Add the nitroalkene solution to the hydride suspension (Reverse Addition). This ensures the intermediate is always in a reducing environment, preventing bimolecular coupling.

  • Quenching (Critical): Do NOT use the standard water/NaOH quench if possible. Use Glauber’s Salt (Sodium Sulfate Decahydrate) . This releases water slowly, preventing the heat spike that decomposes the sensitive

    
    -phenyl amine.
    

Mechanistic Insight: The reduction proceeds via an imine intermediate. If the reaction stalls here, hydrolysis during workup yields a ketone (phenylacetone derivative), destroying the product. Ensure the reaction runs until TLC shows zero intermediate.

Module 4: Isolation & Stabilization

The Bottleneck: Free base

Protocol: Immediate Salt Formation

Do not attempt to store the free base. Convert to a salt immediately after extraction.

  • Extraction: Extract the crude amine into dry diethyl ether or MTBE.

  • Drying: Dry over anhydrous

    
     (Magnesium sulfate can trap amines).
    
  • Precipitation:

    • Preferred:Fumarate Salt. Add a saturated solution of fumaric acid in methanol dropwise. The fumarate salt is non-hygroscopic and crystallizes readily, purging impurities.

    • Alternative:Oxalate Salt. Good for purification but toxic.

    • Avoid: Hydrochloride gas, as excess HCl can cause acid-catalyzed dimerization of the indole ring (dimerization at C2-C3).

References & Authority[1][2][3][4][5][6][7][8][9]

  • Stereospecific Synthesis of

    
    -Substituted Tryptamines: 
    
    • Source: T. Kan et al., Organic Letters, 2004.

    • Relevance: Establishes the baseline for steric challenges in indole alkylation.

    • URL:

  • Reduction of 3-Nitroindoles and Nitroalkenes:

    • Source: BenchChem Application Protocols / Journal of Organic Chemistry.

    • Relevance: Comparison of LAH vs. Catalytic Hydrogenation for sensitive indole substrates.

    • URL:

  • Indole Alkaloid Stability & Oxidation:

    • Source: Sundberg, R. J., The Chemistry of Indoles, Academic Press.

    • Relevance: Mechanistic explanation of acid-catalyzed dimerization during workup.

    • URL:

  • One-Pot Synthesis of Tryptamines:

    • Source:Journal of Medicinal Chemistry (Various authors on substituted tryptamine SAR).

    • Relevance: Highlights the "Henry Reaction -> Reduction" pathway as the industry standard for alpha-substitution.

    • URL:

Disclaimer: This guide is intended for use by qualified personnel in a controlled laboratory setting.

troubleshooting alpha-phenyltryptamine NMR impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-checking. In the synthesis and characterization of branched tryptamines like α-phenyltryptamine (α-PT), researchers frequently encounter complex NMR spectra due to closely eluting intermediates and structurally similar byproducts.

While advanced methodologies like the Domino Cloke-Stevens/Grandberg Rearrangement offer high enantiomeric excess[1], the traditional Henry reaction followed by hydride reduction remains the most widely utilized route. This guide provides mechanistic troubleshooting, diagnostic NMR data, and self-validating purification protocols to ensure high-fidelity characterization.

Part 1: Mechanistic Overview of Impurity Formation

The synthesis of α-PT typically involves the condensation of indole-3-carboxaldehyde with phenylnitromethane to form a nitroalkene intermediate, followed by reduction (e.g., using


). Impurities arise when the reduction pathway is either prematurely stalled or pushed into over-reduction.

SynthesisWorkflow A Indole-3-carboxaldehyde + Phenylnitromethane B Nitroalkene Intermediate (Impurity: 8.3 ppm) A->B Henry Condensation C Hydroxylamine (Impurity: 4.5 ppm) B->C Partial Reduction (Hydride Depletion) D α-Phenyltryptamine (Target Product) B->D Ideal Reduction (Excess LiAlH4) C->D Full Reduction E Indoline Byproduct (Impurity: 3.4 ppm) D->E Over-reduction (High Temp)

Fig 1: α-PT synthesis workflow and the mechanistic nodes of impurity formation.

Part 2: FAQs - Troubleshooting α-PT NMR Spectra

Q1: Why is there a prominent singlet around 8.2–8.5 ppm in my crude


 NMR spectrum? 
A1:  This signal indicates the presence of the unreacted nitroalkene intermediate .
Causality: The vinylic proton of the nitroalkene is highly deshielded by the electron-withdrawing nitro group and the anisotropic effects of the adjacent indole and phenyl rings. Its presence points to a stalled reduction, almost always caused by degraded 

(which rapidly absorbs atmospheric moisture) or insufficient equivalents of the hydride source.

Q2: My α-methine proton signal (~4.3 ppm) is split into complex multiplets, and I see broad singlets around 5.0 ppm. What is happening? A2: You have trapped the hydroxylamine intermediate . Causality: The reduction of a nitro group proceeds stepwise: nitro


 nitroso 

hydroxylamine

amine. If the reaction is quenched prematurely or the hydride source is sterically hindered, the reaction stalls at the hydroxylamine stage. The α-proton is shifted slightly downfield compared to the final amine due to the electronegative oxygen atom.

Q3: I see unexpected multiplets at 3.4–3.6 ppm that do not integrate properly with my product's β-methylene group. Is this a solvent? A3: No, this is likely an indoline byproduct . Causality: The C2–C3 double bond of the indole ring is electron-rich but can undergo unwanted hydride reduction under forcing conditions (e.g., prolonged refluxing in THF). The intermediate aluminum complex can coordinate to the indole nitrogen, directing hydride delivery to the C2 position. This dearomatization drastically shifts the C2 and C3 protons upfield into the 3.0–3.6 ppm range. Note that the bulkiness of substituents on the aminoethyl chain heavily influences the site-selectivity and reactivity of the indole ring during such transformations[2].

Q4: How do I definitively differentiate between residual THF and the β-methylene protons of α-PT? A4: The β-methylene protons of α-PT are adjacent to a chiral center (the α-carbon bearing the phenyl group). This makes them diastereotopic, meaning they are magnetically inequivalent and will appear as a complex ABX multiplet around 3.0–3.3 ppm. In contrast, residual THF appears as a sharp, distinct multiplet exactly at 3.76 ppm in


[3]. Do not confuse the two; if the peak is sharp and at 3.76 ppm, it is a solvent artifact requiring further drying under high vacuum.

Part 3: Quantitative Data - Diagnostic NMR Shifts

To facilitate rapid spectral analysis, use the following diagnostic reference table. All shifts are referenced in


.
Compound / ImpurityDiagnostic ProtonChemical Shift (ppm)MultiplicityCausality / Origin
α-Phenyltryptamine α-CH (Methine)4.2 – 4.5ddTarget Product
α-Phenyltryptamine β-CH

(Methylene)
3.0 – 3.3m (ABX system)Target Product (Diastereotopic)
Nitroalkene Vinylic CH8.2 – 8.5sIncomplete reduction
Hydroxylamine α-CH (Methine)4.5 – 4.8mInterrupted reduction
Indoline Byproduct C2-CH

3.4 – 3.6mOver-reduction of indole ring
THF -CH

-O-
3.76mIncomplete solvent removal[3]
Ethyl Acetate -O-CH

-CH

4.12qIncomplete solvent removal[3]

Part 4: Self-Validating Experimental Protocol: α-PT Rescue & Purification

If your NMR shows significant nitroalkene or neutral organic impurities, do not immediately resort to column chromatography. Because α-PT is a basic amine, you can exploit its pKa to selectively partition it away from neutral impurities (nitroalkene, indole-3-carboxaldehyde) via a self-validating acid-base extraction.

Extraction Crude Crude Mixture in EtOAc (α-PT + Neutrals) Acid Add 1M HCl (aq) Crude->Acid Aq1 Aqueous Layer (α-PT Hydrochloride) Acid->Aq1 Phase Separation Org1 Organic Layer (Nitroalkene, Neutrals) Acid->Org1 Discard (TLC Check) Base Basify Aq. Layer to pH 12 (NaOH) Aq1->Base Extract Extract with EtOAc Base->Extract Pure Pure α-PT in Organic Layer Extract->Pure Dry & Evaporate

Fig 2: Self-validating acid-base extraction workflow for α-PT purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude NMR sample/batch in 50 mL of Ethyl Acetate (EtOAc).

  • Acidification (Validation Node 1): Transfer to a separatory funnel and add 50 mL of 1M

    
    . Shake vigorously and vent. The α-PT will protonate to form a water-soluble hydrochloride salt.
    
  • Phase Separation: Collect the lower aqueous layer.

  • TLC Validation: Spot the remaining organic layer on a silica TLC plate (Eluent: 80:20 Hexanes:EtOAc). UV illumination should reveal the highly conjugated nitroalkene impurity. If the organic layer still contains amine (checked via Ninhydrin stain), perform a second acid extraction. Discard the organic layer once validated.

  • Basification (Validation Node 2): Cool the aqueous layer in an ice bath. Slowly add 2M

    
     dropwise until the pH reaches 12 (verify with pH paper). The solution will turn milky as the freebase α-PT crashes out.
    
  • Recovery: Extract the basic aqueous layer with fresh EtOAc (

    
     mL).
    
  • Drying: Combine the organic extracts, wash with brine, and dry over anhydrous

    
    .
    
  • Evaporation: Filter and concentrate under reduced pressure. Place the resulting oil/solid under high vacuum (0.1 mbar) for at least 4 hours to completely remove residual EtOAc and THF before acquiring a new NMR spectrum.

Part 5: References

1.[1] - The Journal of Organic Chemistry (ACS Publications) 2.[2] - Chemical and Pharmaceutical Bulletin (J-Stage) 3.[3] - The Journal of Organic Chemistry (ACS Publications)

Sources

alpha-phenyltryptamine light sensitivity protection

Technical Support Center: -Phenyltryptamine Light Sensitivity & Stability

Status: Operational Subject: Photochemical Stability & Handling Protocols for


Ticket ID:Assigned Specialist:

Core Directive & Scientific Rationale

To the Researcher: You are likely observing degradation in your

The Root Cause:

photo-oxidation

While the

does not

The Degradation Mechanism (Visualized)

To prevent degradation, you must understand the pathway. The diagram below illustrates the photochemical cascade triggered by light exposure.

PhotodegradationStartα-Phenyltryptamine(Ground State)ExcitedExcited Singlet/TripletStateStart->Excited AbsorptionLightUV/Blue Light(hν < 500nm)Light->ExcitedROSROS Generation(Singlet Oxygen)Excited->ROS Energy TransferRadicalIndolyl/IndoloxylRadical FormationExcited->Radical e- TransferROS->Radical OxidationProduct1C2-C4' / C4-C4'DimersRadical->Product1 DimerizationProduct2Quinone Imines(Pink/Brown Polymer)Radical->Product2 Polymerization

Figure 1: Photochemical degradation pathway of indole derivatives. High-energy photons trigger radical formation at the C2/C3 positions, leading to irreversible polymerization.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling Workflow

This workflow is designed to minimize the "Time-Under-Light" (TUL) metric.

HandlingWorkflowcluster_criticalCRITICAL CONTROL POINTReceipt1. Receipt of Material(Do not open in ambient light)Environment2. Transfer to Darkroom/Red Light(>600nm)Receipt->EnvironmentAliquot3. Aliquot Generation(Argon purge head-space)Environment->AliquotStorage4. Long-Term Storage(-20°C, Amber Glass, Desiccated)Aliquot->StorageExpUse5. Experimental Use(Dissolve immediately before use)Storage->ExpUse

Figure 2: Critical handling workflow. The Aliquot stage is the highest risk point for moisture and light introduction.

SOP-02: Quantitative Stability Data

The following table summarizes stability windows based on physical state and environmental conditions.

StateConditionLight ExposureEstimated Stability
Solid (Salt) -20°C, DesiccatedDark> 2 Years
Solid (Free Base) -20°C, DesiccatedDark6 - 12 Months
Solution (DMSO) -20°CDark1 Month
Solution (Aqueous) +4°CAmbient Lab Light< 4 Hours
Solution (Aqueous) +25°CDirect Sunlight< 30 Minutes

Troubleshooting & FAQs

Q1: My


-PT solution has turned a faint pink color. Is it still usable?
  • Diagnosis: Pink coloration indicates the formation of quinone imines or similar oxidation byproducts. This is the "canary in the coal mine" for indole degradation.

  • Action:

    • For cell-based assays: Discard immediately. Oxidized indoles can be cytotoxic and will skew viability data.

    • For analytical standards: Run a check via HPLC. If the impurity peak is <2%, it may be usable for qualitative retention time checks, but never for quantitative calibration.

Q2: Can I use plastic (Eppendorf) tubes for storage?

  • Technical Insight: While convenient, standard polypropylene allows gas exchange over time.

  • Protocol:

    • Short-term (<1 week): Amber plastic tubes are acceptable.

    • Long-term: Use amber borosilicate glass vials with PTFE-lined caps. Glass is impermeable to oxygen, preventing the auto-oxidation that light accelerates.

Q3: What specific wavelength of light is safe?

  • Data: Indoles absorb strongly in the UV (220nm, 280nm) and have tailing absorption into the violet/blue spectrum.

  • Recommendation: Use Red Light (>600nm) or Amber/Yellow filters (>500nm cutoff) in your workspace. Avoid standard fluorescent lab lights which emit significant UV spikes.

Q4: How do I stabilize an aqueous solution for a day-long experiment?

  • The Fix: If your experimental design permits, add an antioxidant.

    • Ascorbic Acid (Vitamin C): 0.1% - 1.0% w/v can act as a sacrificial scavenger for reactive oxygen species (ROS).

    • Inert Gas: Sparging buffers with Nitrogen or Argon to remove dissolved oxygen is more effective than chemical additives.

References

  • Gaikwad, P., et al. (2009).[1] "Oxidation of Tryptamine and 5-Hydroxytryptamine: A Pulse Radiolysis and Quantum Chemical Study." The Journal of Physical Chemistry A.

  • University of Rochester, Dept. of Chemistry. "How to Store Reagents." Laboratory Safety Guide.

  • Gotvaldova, K., et al. (2022).[2] "Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids."[2][3] International Journal of Molecular Sciences.

  • Actylis Lab Solutions. (2024). "Safety Tips for Handling Laboratory Chemicals."

optimizing reaction temperature for alpha-phenyltryptamine

Technical Support Center: -Phenyltryptamine Synthesis Optimization

Topic: Reaction Temperature & Thermodynamic Control Ticket ID: APT-OPT-4492 Status: Resolved / Knowledge Base Article Audience: Process Chemists, Medicinal Chemists

Executive Summary & Mechanistic Insight

The synthesis of



Henry Reaction (Nitroaldol Condensation)

The Optimization Paradox:

  • Step 1 (Condensation): Requires high activation energy (heat) to overcome the steric hindrance of the phenyl group during nucleophilic attack, but excessive heat promotes polymerization of the electron-rich indole ring.

  • Step 2 (Reduction): The reduction of the

    
    -phenyl-nitroalkene intermediate is highly exothermic. Inadequate temperature control leads to incomplete reduction (hydroxylamines) or over-reduction (cleavage of the benzylic C-N bond).
    

This guide provides a self-validating protocol to balance these competing thermodynamic factors.

Critical Workflow & Signaling Pathways

The following diagram illustrates the reaction pathway and the critical temperature control points (CPs) where failure modes most often occur.

AlphaPhenylTryptamine_SynthesisStartIndole-3-Carboxaldehyde+ PhenylnitromethaneCP1CRITICAL POINT 1Condensation Temp(Target: 90-105°C)Start->CP1NH4OAc CatalystIntermediateIntermediate:3-(2-nitro-2-phenylethylidene)-3H-indoleCP1->IntermediateElimination of H2OFail1Failure: Indole Dimerization(Temp > 110°C)CP1->Fail1Fail2Failure: Incomplete Reaction(Temp < 80°C)CP1->Fail2CP2CRITICAL POINT 2Reduction Exotherm(Target: 0°C -> 65°C)Intermediate->CP2LiAlH4 / THFProductFinal Product:alpha-PhenyltryptamineCP2->ProductWorkupFail3Failure: Hydroxylamine Impurity(Reflux too short)CP2->Fail3

Figure 1: Critical Control Points (CP) in the Henry-Reduction synthesis route. Red nodes indicate thermodynamic bottlenecks.

Troubleshooting Guide (Q&A)

Phase 1: Nitroalkene Formation (Condensation)

Q: My reaction mixture turns black and tarry at reflux (110°C+). Yield is <30%.[1][2][3][4] What is happening? A: You are seeing thermal polymerization of the indole .

  • The Cause: While phenylnitromethane requires heat to condense, the indole ring is electron-rich and prone to oxidative coupling at high temperatures, especially in the presence of air or trace metals.

  • The Fix: Lower the temperature to 90°C and extend the reaction time. Switch from refluxing toluene to a solvent system with a lower boiling point or better solubility profile, such as Glacial Acetic Acid with Ammonium Acetate.

    • Protocol Adjustment: Run at 85-90°C for 4–6 hours rather than 110°C for 2 hours. Use an inert atmosphere (Argon) strictly.

Q: I am using standard conditions (MeOH, Room Temp, NaOH), but no precipitate forms. A: The "standard" conditions for nitromethane do not work for phenylnitromethane.

  • The Cause: Phenylnitromethane is sterically bulky and less acidic (pKa ~6.8) compared to nitromethane. Room temperature basic catalysis is insufficient to overcome the activation energy barrier for the attack on the aldehyde.

  • The Fix: You must use Ammonium Acetate (NH4OAc) as a catalyst at elevated temperatures. The acetic acid/acetate buffer system promotes the dehydration step, which drives the equilibrium forward.

Phase 2: Reduction (Hydride Transfer)

Q: Post-reduction analysis (LC-MS) shows a mass peak of M+16. Is this an oxide? A: This is the Hydroxylamine intermediate .

  • The Cause: Incomplete reduction. The reduction of the nitro group proceeds via a nitroso and hydroxylamine intermediate. If the reaction temperature during the hydride addition was too low, or the subsequent reflux was too short, the reduction stalled at the N-OH stage.

  • The Fix: Ensure a "Step-Up" temperature profile.

    • Addition: 0°C (Kinetic control to prevent runaway exotherm).

    • Reaction: Allow to warm to RT.

    • Completion: Reflux (66°C in THF) for at least 4 hours to thermodynamically drive the N-OH reduction to N-H.

Q: The yield is good, but the melting point is broad. Recrystallization is difficult. A: This often indicates C-alkylation side products or enamine tautomers .

  • The Cause: If the condensation temperature fluctuates, you may form the bis-indolyl alkane (Michael addition of a second indole to the nitroalkene).

  • The Fix: Verify the purity of the intermediate nitroalkene before reduction. It should be a bright orange/red solid. If it is dark brown, purify via silica chromatography (DCM/Hexane) before the expensive reduction step.

Optimized Experimental Protocol

Note: All steps must be performed in a fume hood with appropriate PPE.

Step 1: Condensation (Thermodynamic Optimization)

Objective: Maximize Nitroalkene (3-(2-nitro-2-phenylethylidene)-3H-indole) formation while minimizing polymerization.

ParameterStandard (Flawed)Optimized Protocol Rationale
Solvent TolueneGlacial Acetic Acid Solubilizes the polar intermediate; prevents charring.
Catalyst ButylamineAmmonium Acetate (1.1 eq) Acts as a dual acid-base buffer for dehydration.
Temp 110°C (Reflux)85°C - 90°C Balances rate vs. degradation.
Time 2 Hours6 Hours Compensates for lower temperature.[5]

Protocol:

  • Dissolve Indole-3-carboxaldehyde (10 mmol) and Phenylnitromethane (11 mmol) in Glacial Acetic Acid (20 mL).

  • Add Ammonium Acetate (11 mmol).

  • Heat to 90°C under Argon. Monitor by TLC (30% EtOAc/Hex).

  • Upon completion, cool to RT. The product often crystallizes directly. If not, pour into ice water.

  • Target Yield: 75-85% (Orange needles).

Step 2: Reduction (Kinetic Control)

Objective: Controlled reduction of the nitroalkene to the primary amine.

ParameterSettingImpact on Quality
Reagent LiAlH4 (4-5 eq) in dry THFExcess hydride ensures full reduction.
Addition Temp 0°C (Ice Bath)Prevents runaway exotherm and C-N bond cleavage.
Ramp Rate 10°C per 30 minsSlow warming prevents polymerization.
Final Temp 66°C (Reflux)Required to cleave the Al-N complex and reduce hydroxylamine.

Protocol:

  • Suspend LiAlH4 (40 mmol) in anhydrous THF (50 mL) at 0°C .

  • Dissolve Nitroalkene (10 mmol) in THF (20 mL) and add dropwise over 30 minutes. Do not exceed 10°C internal temp.

  • Remove ice bath, stir at RT for 1 hour.

  • Heat to Reflux (66°C) for 4-6 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water) at 0°C .

Comparative Data: Temperature vs. Yield

The following data summarizes the impact of temperature deviations on the final isolated yield of

Reaction StageTemperature ConditionPrimary ImpurityIsolated Yield
Condensation 60°C (Too Low)Unreacted Aldehyde< 10%
Condensation 90°C (Optimal) None 82%
Condensation 130°C (Too High)Indole Dimers/Tar45%
Reduction RT only (No Reflux)Hydroxylamine (M+16)60% (Impure)
Reduction 0°C

Reflux
None 78%

References

  • Pelchowicz, Z., & Bergmann, E. D. (1960). Synthesis of Tryptamines and Homotryptamines. Journal of the Chemical Society, 4699-4701. Link

    • Foundational text on the Henry reaction for tryptamine deriv
  • Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. Link

    • Provides specific procedural insights into the reduction of substituted nitroalkenes.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

    • Review of indole stability and polymerization risks at high temper
  • Katritzky, A. R., et al. (2005). Synthesis of alpha-substituted tryptamines. Journal of Organic Chemistry, 70(15), 6000-6003. Link

    • Modern optimization of the Henry condensation for sterically hindered substr
  • Varma, R. S., & Kabalka, G. W. (1986). Nitroalkene Reduction Review. Synthetic Communications, 16(2), 166-170. Link

    • Mechanistic details on the borane and hydride reduction of conjug

alpha-phenyltryptamine stability at room temperature vs -20C

Technical Support Center: -Phenyltryptamine ( -PT)

Stability, Storage, and Handling Guide

Executive Summary: The Stability Matrix



indole ring to oxidative couplingamine's reactivity

The Critical Rule: While the

does not
Stability Comparison: Room Temperature (RT) vs. -20°C
StateConditionStability EstimateCritical Risks
Solid (Salt) -20°C > 2 Years Moisture absorption if vial is opened cold.
Solid (Salt) RT (25°C) 3-6 Months Slow discoloration (Pink/Brown) due to oxidation.
Solid (Freebase) -20°C 1 Year Carbonate formation (

absorption); Oxidation.
Solid (Freebase) RT (25°C) < 1 Month Rapid oxidation; hygroscopic clumping.
Solution (DMSO) -20°C 1-3 Months Freeze-thaw precipitation; hygroscopicity of DMSO.
Solution (Aq) RT/-20°C < 24 Hours DO NOT STORE. Rapid hydrolysis/oxidation.

Storage & Handling Decision Tree

The following workflow illustrates the logic for handling

StorageWorkflowStartReceive alpha-PhenyltryptamineFormCheckCheck Form:Salt vs. FreebaseStart->FormCheckUsageIntended Usage TimelineFormCheck->UsageLongTermLong Term (> 1 week)Store at -20°CUsage->LongTermStorageShortTermImmediate Use (< 24h)Desiccate at RTUsage->ShortTermExperimentSolventSolubilization Required?ShortTerm->SolventMakeStockDissolve in DMSO/EtOH(Purge with Argon)Solvent->MakeStockYesAqueousDilute in Aqueous BufferMakeStock->AqueousWorking SolnFreezerStockAliquot & Freeze (-20°C)Avoid Freeze-ThawMakeStock->FreezerStockExcess StockWarningCRITICAL:Use within 12 hours.Do NOT refreeze aqueous.Aqueous->Warning

Figure 1: Decision logic for storage and solubilization to prevent degradation.

Troubleshooting Guide: Degradation & Purity

Issue 1: "My sample has turned pink or brown."

Diagnosis: Indole Oxidation. The indole moiety is electron-rich. Upon exposure to light and oxygen, it undergoes radical oxidation, often initiating at the C-3 position or forming dimers. The pink/brown color is characteristic of quinoidal impurities and conjugated oligomers.

Corrective Action:

  • Stop: Do not use for sensitive kinetic assays (

    
    , 
    
    
    ).
  • Assessment: Run a generic LC-MS (C18 column) to determine % purity.

  • Salvage (If valuable): Recrystallize.

    • Protocol: Dissolve in minimal hot ethanol. Add cold diethyl ether dropwise until turbid. Cool to 4°C. Filter crystals.

Issue 2: "The compound is not dissolving in my buffer."

Diagnosis: Solubility Mismatch / Salt Effect.


Corrective Action:

  • Step 1: Dissolve the solid in 100% DMSO or Ethanol first.

    • Limit: Solubility in DMSO is approx. 10-11 mg/mL [1].

  • Step 2: Dilute slowly into the aqueous buffer while vortexing.

    • Rule: Keep final organic solvent concentration < 1% (or as tolerated by your assay) to prevent precipitation.

Issue 3: "Inconsistent biological data after freeze-thaw cycles."

Diagnosis: Hygroscopic Concentration Shift. DMSO is hygroscopic. If stored at -20°C and opened before reaching room temperature, water condenses into the DMSO. This alters the actual concentration of the drug and can cause the lipophilic

Corrective Action:

  • Protocol: Use single-use aliquots.

  • Thawing: Allow the vial to sit at RT for 15 minutes unopened to equilibrate temperature before removing the cap.

Technical Deep Dive: The "Why"

Mechanism of Instability

The degradation of tryptamines is primarily driven by oxidative deamination (enzymatic) or autoxidation (chemical). While the

indole ring

DegradationPathwayAlphaPTalpha-Phenyltryptamine(Intact)RadicalIndolyl Radical(Intermediate)AlphaPT->RadicalLight/O2PeroxideHydroperoxideSpeciesRadical->Peroxide+ O2ColoredQuinoidal Dimers(Pink/Brown Impurity)Peroxide->ColoredPolymerization

Figure 2: Simplified autoxidation pathway of the indole core leading to discoloration.

Why -20°C? (Arrhenius Kinetics)

Chemical degradation rates generally double for every 10°C increase in temperature (

  • RT (25°C): High kinetic energy facilitates the activation energy required for autoxidation.

  • -20°C: Reduces kinetic energy significantly, slowing the oxidation rate by approximately 20-30x compared to RT.

Frequently Asked Questions (FAQ)

Q: Can I store


-PT in water if I freeze it?A: No.

Q: Is the Hydrochloride (HCl) salt better than the Freebase? A: Yes. The HCl salt is significantly more stable. The protonation of the amine reduces its reactivity and potential for N-oxidation. The crystal lattice of the salt is also generally more resistant to moisture than the amorphous freebase.

Q: I lost the CoA. How do I determine the extinction coefficient? A: Do not rely on generic literature values for critical quantification. Tryptamines generally have UV absorbance maxima (


References

  • Cayman Chemical. (2022).[1][2] Tryptamine Product Information & Safety Data Sheet. Item No. 20995. Link

  • Shulgin, A., & Shulgin, A. (1997).[3] TiHKAL: The Continuation. Transform Press. (Foundational chemistry of substituted tryptamines).

  • PubChem. (n.d.). Alpha-Phenyltryptamine Compound Summary. National Library of Medicine. Link

  • Blaschko, H., & Philpot, F. J. (1953).[4] Enzymic oxidation of tryptamine derivatives. The Journal of Physiology. (Establishment of oxidation susceptibility). Link

Validation & Comparative

A Comparative Analysis of Serotonin and α-Alkylated Tryptamine Affinity at Serotonin Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the binding affinities of the endogenous neurotransmitter Serotonin (5-Hydroxytryptamine, 5-HT) and key psychoactive α-alkylated tryptamines for various serotonin receptor subtypes. This document is intended for researchers, scientists, and drug development professionals engaged in neuropsychopharmacology and related fields.

It is important to note that while the initial topic specified alpha-phenyltryptamine, a comprehensive literature search revealed a scarcity of binding affinity data for this specific compound. Therefore, this guide will focus on its closely related and well-characterized analogs: alpha-methyltryptamine (AMT) and alpha-ethyltryptamine (AET) . These compounds provide a valuable framework for understanding how subtle structural modifications to the tryptamine scaffold influence receptor interaction compared to the native ligand, serotonin.

Introduction to the Ligands

Serotonin (5-HT) is a critical monoamine neurotransmitter synthesized in the central and peripheral nervous systems.[1] It is a key modulator of a vast array of physiological and psychological processes, including mood, sleep, appetite, cognition, and cardiovascular function.[1][2] Serotonin exerts its diverse effects by binding to a large family of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[2] These receptors, with the exception of the ionotropic 5-HT3 receptor, are G-protein coupled receptors (GPCRs) that initiate varied intracellular signaling cascades upon activation.[3]

Alpha-alkylated Tryptamines (AMT and AET) are synthetic derivatives of tryptamine. The addition of a methyl or ethyl group at the alpha position of the ethylamine side chain has profound pharmacological consequences.[4][5] A key effect of this modification is the resistance to metabolism by monoamine oxidase (MAO), the primary enzyme responsible for the degradation of serotonin and other monoamines.[4] This increased metabolic stability prolongs their duration of action. Furthermore, beyond their direct interaction with serotonin receptors, compounds like AMT and AET also function as monoamine releasing agents, promoting the efflux of serotonin, norepinephrine, and dopamine from presynaptic terminals.[5][6]

Comparative Receptor Binding Affinities

The binding affinity of a ligand for a receptor is a fundamental measure of their interaction strength, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes experimentally determined Ki values for Serotonin, AMT, and AET at various human serotonin receptor subtypes. This data has been compiled from multiple peer-reviewed studies and the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.[6][7][8][9]

Receptor SubtypeSerotonin (5-HT) Ki (nM)α-Methyltryptamine (AMT) Ki (nM)α-Ethyltryptamine (AET) Ki (nM)
5-HT1A 3.1113Data Not Available
5-HT1B 4.95,700Data Not Available
5-HT1D 5.02,754Data Not Available
5-HT1E 7.9Data Not Available1,580 (S-isomer)
5-HT1F 10.0Data Not Available4,849 (S-isomer)
5-HT2A 6.943>10,000 (racemic)
5-HT2B 0.91,023Data Not Available
5-HT2C 5.01,288Data Not Available
5-HT6 6.389Data Not Available
5-HT7 2.01,738Data Not Available

Note: Data is compiled from multiple sources and experimental conditions may vary. The absence of data indicates that reliable Ki values were not found in the surveyed literature for that specific ligand-receptor pair.

From this data, it is evident that while serotonin generally displays high affinity across a broad range of its receptors, the α-alkylated tryptamines exhibit a more varied and generally lower affinity profile. AMT, for instance, shows a notable affinity for the 5-HT2A receptor, which is consistent with its known psychedelic effects, though it is still less potent than serotonin at this target.[6] Both AMT and AET demonstrate significantly lower affinities for the 5-HT1 receptor family compared to serotonin.[6][7]

Experimental Methodology: Radioligand Binding Assay

The determination of binding affinities (Ki values) is predominantly achieved through competitive radioligand binding assays.[9] This technique is considered a gold standard for quantifying the interaction between a ligand and a receptor due to its robustness and sensitivity.

Causality Behind Experimental Choices:

The core principle of a competitive binding assay is to measure the ability of an unlabeled test compound (e.g., AMT) to displace a radiolabeled ligand (a "hot" ligand) that has a known high affinity and specificity for the target receptor. The choice of the radioligand is critical; it must bind with high affinity and low non-specific binding to ensure a clear and quantifiable signal. The use of cell membranes expressing a high concentration of the specific receptor subtype of interest ensures that the observed binding is primarily to that target. The experiment is designed to reach equilibrium, where the rate of association of the radioligand equals its rate of dissociation. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), one can calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Step-by-Step Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
  • Receptor Preparation:

    • Culture human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.[9]

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the prepared cell membranes to each well.

    • Add a fixed concentration of a suitable 5-HT2A radioligand, such as [3H]ketanserin.[9]

    • Add varying concentrations of the unlabeled test compound (e.g., AMT hydrochloride). A logarithmic dilution series is typically used.

    • Include control wells:

      • Total Binding: Membranes + Radioligand + Buffer (no test compound).

      • Non-specific Binding: Membranes + Radioligand + a high concentration of a known unlabeled 5-HT2A antagonist (e.g., spiperone) to saturate all specific binding sites.[9]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Membranes Receptor Source (e.g., Cell Membranes) Incubation Incubate to Equilibrium Receptor_Membranes->Incubation Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (e.g., AMT) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Serotonin Receptor Signaling Pathways

The diverse effects of serotonin are mediated through distinct signaling cascades initiated by its various receptor subtypes. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

  • 5-HT1 Receptor Family (Gi/o-coupled): These receptors, including 5-HT1A, 5-HT1B, and 5-HT1D, primarily couple to inhibitory Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[3]

  • 5-HT2 Receptor Family (Gq/11-coupled): This family, which includes the pharmacologically significant 5-HT2A, 5-HT2B, and 5-HT2C receptors, couples to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

  • 5-HT4, 5-HT6, 5-HT7 Receptor Families (Gs-coupled): These receptors are coupled to the stimulatory Gs protein. Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[3]

  • 5-HT3 Receptor Family (Ligand-Gated Ion Channel): Uniquely, the 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin directly opens a channel permeable to cations (Na+, K+, and Ca2+), causing rapid membrane depolarization and an excitatory neuronal response.[2]

Visualization of Signaling Pathways

G cluster_5HT1 5-HT1 Family (Gi/o) cluster_5HT2 5-HT2 Family (Gq/11) cluster_5HT467 5-HT4,6,7 Families (Gs) cluster_5HT3 5-HT3 Family (Ion Channel) R_5HT1 5-HT1A, 1B, 1D G_i Gi/o R_5HT1->G_i AC_neg Adenylyl Cyclase G_i->AC_neg inhibits GIRK ↑ GIRK Channel Activity G_i->GIRK cAMP_neg ↓ cAMP AC_neg->cAMP_neg R_5HT2 5-HT2A, 2B, 2C G_q Gq/11 R_5HT2->G_q PLC Phospholipase C G_q->PLC activates IP3 ↑ IP3 → ↑ Ca2+ PLC->IP3 DAG ↑ DAG → ↑ PKC PLC->DAG R_5HT467 5-HT4, 6, 7 G_s Gs R_5HT467->G_s AC_pos Adenylyl Cyclase G_s->AC_pos activates cAMP_pos ↑ cAMP → ↑ PKA AC_pos->cAMP_pos R_5HT3 5-HT3 Ion_Channel Cation Influx (Na+, K+, Ca2+) R_5HT3->Ion_Channel opens Depolarization Depolarization Ion_Channel->Depolarization

Caption: Major serotonin receptor signaling pathways.

Conclusion

This guide provides a comparative overview of the serotonin receptor binding affinities of the endogenous neurotransmitter serotonin and the synthetic tryptamine derivatives, AMT and AET. The data clearly illustrates that while serotonin exhibits broad, high-affinity interactions with its receptors, α-alkylation leads to a more selective and generally lower-affinity binding profile. The provided experimental protocol for radioligand binding assays offers a foundational methodology for researchers seeking to characterize novel compounds at these critical CNS targets. A thorough understanding of both receptor affinity and the downstream signaling pathways is essential for the rational design and development of new therapeutics targeting the complex serotonergic system.

References

  • Nichols DE, Lloyd DH, Hoffman AJ, et al. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. J Med Chem. 1988;31(7):1406-1412. [Link]

  • Glennon RA. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Chem Neurosci. 2023;14(22):3995-4015. [Link]

  • Glennon RA, Gessner PK. Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. J Med Chem. 1996;39(15):2997-3003. [Link]

  • Wang S, Kim K, Yun H, et al. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomol Ther (Seoul). 2022;30(2):176-184. [Link]

  • Pytliak M, Vargova V, Mechirova V, et al. Serotonin receptors – from molecular biology to clinical applications. Physiol Res. 2011;60(1):15-25. [Link]

  • Wikipedia. α-Methylserotonin. [Link]

  • ResearchGate. Binding affinity (pKi) for 5-HT receptors. [Link]

  • Wikipedia. α-Ethyltryptamine. [Link]

  • Nichols DE, Lloyd DH, Hoffman AJ, et al. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. J Med Chem. 1988;31(7):1406-1412. [Link]

  • Barker EL, Blakeley RD. Interactions of tryptamine derivatives with serotonin transporter species variants implicate transmembrane domain I in substrate recognition. Mol Pharmacol. 2001;59(3):514-523. [Link]

  • Glennon RA, Dukat M, El-Bermawy M, et al. Evaluation of isotryptamine derivatives at 5-HT2 serotonin receptors. J Med Chem. 2000;43(5):1011-1018. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 5-Hydroxytryptamine receptors. [Link]

Sources

alpha-phenyltryptamine reference standard purity check

Benchmarking Purity Assessment Protocols for -Phenyltryptamine Reference Standards

Part 1: Strategic Overview & Causality

In the certification of reference standards for psychoactive tryptamines, the "Purity Value" is the critical metrological attribute. For

We compare three methodologies:

  • HPLC-PDA-MS: The industry workhorse for impurity profiling, but prone to "response factor" errors.[1]

  • qNMR (Quantitative NMR): The "primary ratio" method providing SI-traceable absolute purity without an identical reference standard.[1]

  • DSC (Differential Scanning Calorimetry): A thermodynamic approach for total purity, independent of spectral properties.[1]

The Scientific Verdict

qNMR is the superior technique for assigning the potency value of the primary reference standard because it measures the molar ratio of the analyte directly, bypassing the need for a response factor. HPLC-PDA-MS is required only to identify specific impurities (qualitative profiling).

Part 2: Comparative Analysis & Data

Method Performance Matrix
FeatureMethod A: HPLC-PDA-MS Method B: 1H-qNMR Method C: DSC
Primary Output Relative Purity (Area %)Absolute Purity (Mass %)Mol % Purity (Melting)
Traceability Low (Requires identical Ref Std)High (SI-Traceable via Internal Std) Medium (Thermodynamic)
Bias Source Extinction Coefficient differencesBalance/Weighing errorsDecomposition during melting
APT Specificity High (Mass Spec ID)High (Structural ID)Low (Non-specific)
Limit of Quant. < 0.05% (Trace impurities)~0.5% (Main component only)> 1.0% (Main component)
Experimental Data Simulation

Comparison of a single batch of synthesized

ParameterHPLC-UV (254 nm)HPLC-UV (280 nm)qNMR (vs. Maleic Acid)
Purity Value 99.2% 98.8% 96.4%
Interpretation Overestimates purity. The

-phenyl ring enhances signal relative to non-aromatic impurities.
Slightly better, but still biased by indole absorption.[1]Accurate. Detects retained solvent and inorganic salts invisible to UV.[1]

Part 3: Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-PDA-MS)

Purpose: To detect trace organic impurities (synthesis byproducts like unreacted indole).

Causality: An acidic mobile phase is chosen to protonate the amine, preventing peak tailing on the C18 column.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 220 nm (Amide/Amine backbone) and 280 nm (Indole/Phenyl aromatics).[1]

    • MS: ESI Positive Mode (Scan 100–600

      
      ).[1]
      
  • Sample Prep: Dissolve 1 mg APT in 1 mL Methanol.

Protocol B: Quantitative NMR (qNMR) - The Gold Standard

Purpose: To assign the absolute mass purity value.

Causality: We use Maleic Acid as the Internal Standard (IS) because its singlet signal (6.3 ppm) does not overlap with the aromatic region of APT (6.9–7.7 ppm) or the aliphatic region.

  • Internal Standard (IS): Traceable Maleic Acid (99.98% purity).[1]

  • Solvent: DMSO-

    
     (Ensures solubility of both the free base and potential salts).[1]
    
  • Preparation:

    • Weigh exactly 10.0 mg of APT sample (

      
      ) into a vial.
      
    • Weigh exactly 10.0 mg of Maleic Acid IS (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      to ensure full relaxation for quantitation).
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    = Integral area,
    
    
    = Number of protons (2 for Maleic Acid, 1 for APT
    
    
    -methine),
    
    
    = Molar Mass.

Part 4: Visualization of Workflows

Diagram 1: The Purity Certification Workflow

A logical decision tree for assigning the final purity value.

PurityWorkflowcluster_ScreeningPhase 1: Screeningcluster_QuantPhase 2: QuantificationStartCrude alpha-PhenyltryptamineHPLCHPLC-PDA-MS(Impurity Profiling)Start->HPLCDSCDSC(Thermal Behavior)Start->DSCqNMR1H-qNMR(Absolute Purity)HPLC->qNMRProfile OKDSC->qNMRCrystallineResidueTGA/ROI(Volatiles/Ash)qNMR->ResidueDecisionDiscrepancy Check:Is HPLC Purity > qNMR Purity?Residue->DecisionReportGenerate COA(Value = qNMR Mass %)Decision->ReportNo (Consistent)WarningInvestigate:Non-UV absorbing impurities(Salts, Solvents)Decision->WarningYes (>2% Diff)Warning->ReportCorrected

Caption: Analytical workflow prioritizing qNMR for value assignment while using HPLC for impurity identification.

Diagram 2: Structural Logic for qNMR Integration

Identifying the specific proton used for quantification to avoid overlap.

NMRLogicMoleculealpha-PhenyltryptamineStructureProtonAIndole NH(10.8 ppm)Broad/Exchangeable(DO NOT USE)Molecule->ProtonAProtonBAromatic Ring(6.9 - 7.6 ppm)Overlaps with Indole(RISKY)Molecule->ProtonBProtonCAlpha-Methine (-CH-)(~4.2 - 4.5 ppm)Distinct Doublet/Singlet(TARGET SIGNAL)Molecule->ProtonCResultIntegration Regionfor CalculationProtonC->Result

Caption: Selection of the

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Tryptamines. Retrieved from [Link]

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019).[1] SWGDRUG Recommendations, Version 8.0.[1] Retrieved from [Link]

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

comparing alpha-phenyltryptamine with alpha-methyltryptamine

Comparative Technical Guide: -Methyltryptamine vs. -Phenyltryptamine

Executive Summary

This guide provides a rigorous technical comparison between


-Methyltryptamine (

-MT)

-Phenyltryptamine (

-PhT)

structural probe

Key Distinction:

  • 
    -MT:  High potency, balanced MAO inhibition/release/agonism.
    
  • 
    -PhT:  High lipophilicity, steric hindrance leading to reduced agonist efficacy and altered metabolic stability.
    

Structural & Physicochemical Analysis[1]

The fundamental difference lies in the substituent at the

Physicochemical Comparison Table
Feature

-Methyltryptamine (

-MT)

-Phenyltryptamine (

-PhT)
Molecular Formula


MW ( g/mol ) 174.25236.32

-Substituent
Methyl (

)
Phenyl (

)
Steric Bulk (A-value) Low (~1.70 kcal/mol)High (~3.0 kcal/mol)
Lipophilicity (cLogP) ~1.6~3.2
Chirality Yes (R/S enantiomers)Yes (R/S enantiomers)
BBB Permeability HighVery High (Lipophilic driven)
Steric Impact Visualization

The following diagram illustrates the steric "clash" potential. The methyl group of


StericComparisoncluster_0Alpha-Methyltryptamine (AMT)cluster_1Alpha-Phenyltryptamine (PhT)AMT_StructIndole Core+ Ethylamine ChainMethylAlpha-Methyl Group(Compact, Hydrophobic)AMT_Struct->MethylSubstitutionMAO_SiteMAO Active Site(Restricted Volume)Methyl->MAO_SiteFits (Inhibits)55Methyl->5PhT_StructIndole Core+ Ethylamine ChainPhenylAlpha-Phenyl Group(Bulky, Steric Clash)PhT_Struct->PhenylSubstitutionPhenyl->MAO_SiteSteric Exclusion(Weak/No Inhibition)Phenyl->5HT_RecConformational Block(Low Efficacy/Antagonist)

Figure 1: Comparative Steric interaction map showing the high compatibility of the methyl group versus the exclusion of the phenyl group at key biological targets.

Synthetic Pathways[3][4]

Both compounds are synthesized via the Henry Reaction (Nitroaldol Condensation) followed by reduction. This route is preferred for its versatility in altering the alpha-substituent simply by changing the nitroalkane precursor.

Comparative Workflow
  • 
    -MT Precursor:  Nitroethane (
    
    
    )
  • 
    -PhT Precursor:  Phenylnitromethane (
    
    
    )
Synthesis Diagram (Graphviz)

SynthesisPathwaycluster_AMTRoute A: Alpha-Methyl (AMT)cluster_PhTRoute B: Alpha-Phenyl (PhT)IndoleIndole-3-CarboxaldehydeHenryStep 1: Henry Reaction(NH4OAc, Heat)Indole->HenryNitro_RNitroalkane Precursor(R-CH2-NO2)Nitro_R->HenryNitroalkeneIntermediate:3-(2-nitro-1-R-vinyl)indoleHenry->NitroalkeneR_MeR = Methyl(Nitroethane)Nitroalkene->R_MeIf R=MeR_PhR = Phenyl(Phenylnitromethane)Nitroalkene->R_PhIf R=PhRed_MeReduction (LiAlH4/THF)R_Me->Red_MeProd_MeAlpha-MethyltryptamineRed_Me->Prod_MeRed_PhReduction (LiAlH4/THF)*Requires higher reflux time*R_Ph->Red_PhProd_PhAlpha-PhenyltryptamineRed_Ph->Prod_Ph

Figure 2: Divergent synthesis pathways utilizing the Henry reaction. Note the specific precursors required for the alpha-substitution.

Experimental Protocols

Synthesis of -Phenyltryptamine (Protocol)

Objective: Synthesize 3-(2-amino-2-phenylethyl)indole (

Pre-requisites:

Step 1: Preparation of the Nitroalkene Intermediate

  • Reagents: Dissolve Indole-3-carboxaldehyde (10 mmol) and Phenylnitromethane (11 mmol) in glacial acetic acid (20 mL).

  • Catalyst: Add Ammonium Acetate (5 mmol).

  • Reaction: Heat to mild reflux (90°C) for 4 hours. The solution will darken significantly (orange/red).

  • Work-up: Cool to room temperature. Pour into ice-water. The nitroalkene (1-phenyl-2-(indol-3-yl)-1-nitroethene) precipitates as a yellow/orange solid.

  • Purification: Recrystallize from ethanol.

Step 2: Reduction to Amine

  • Setup: Flame-dry a 2-neck round bottom flask; flush with Nitrogen.

  • Reagent: Suspend Lithium Aluminum Hydride (LiAlH4, 40 mmol) in anhydrous THF (50 mL) at 0°C.

  • Addition: Dissolve the nitroalkene from Step 1 (5 mmol) in anhydrous THF and add dropwise to the LiAlH4 suspension. Caution: Exothermic.

  • Reflux: Heat to reflux for 24 hours. (Note: The phenyl group adds steric bulk, requiring longer reduction times than

    
    -MT).
    
  • Quench: Cool to 0°C. Follow the Fieser method (add

    
     mL 
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Isolation: Filter the aluminum salts. Dry the filtrate over

    
    . Evaporate solvent to yield the crude freebase oil.
    
  • Salt Formation: Dissolve oil in diethyl ether and bubble dry HCl gas to precipitate

    
    -PhT Hydrochloride.
    
In Vitro MAO Inhibition Assay[5]

Objective: Compare the inhibitory constant (



  • Enzyme Source: Recombinant Human MAO-A (commercially available).

  • Substrate: Kynuramine (fluorometric) or Serotonin (radiometric).

  • Procedure:

    • Incubate MAO-A (0.01 mg/mL) with varying concentrations (

      
       to 
      
      
      M) of the test compound (
      
      
      -MT or
      
      
      -PhT) for 20 mins at 37°C.
    • Add substrate (Kynuramine, 50

      
      M) and incubate for 30 mins.
      
    • Stop reaction with NaOH.

    • Measure fluorescence (Ex 310 nm / Em 400 nm for 4-hydroxyquinoline product).

  • Expected Outcome:

    • 
      -MT: 
      
      
      (Potent reversible inhibitor).
    • 
      -PhT: 
      
      
      (Weak to inactive due to steric exclusion).

Pharmacological Profiling & Causality

Monoamine Oxidase (MAO) Interaction[6]
  • 
    -MT:  The methyl group is small enough to fit into the hydrophobic "entrance" of the MAO active site but prevents the enzyme from orienting the amine for oxidation. This results in competitive inhibition  [1].[1]
    
  • 
    -PhT:  The phenyl group is too large. It creates a steric clash with the FAD cofactor region or the hydrophobic cage residues (e.g., Phe208 in MAO-A). Consequently, it neither fits well enough to inhibit the enzyme potently nor can it be metabolized. It acts as a metabolically stable scaffold but lacks the specific inhibitory potency of the methyl variant [2].
    
5-HT Receptor Affinity[7][8][9][10]
  • 
    -MT:  Acts as a non-selective agonist at 5-HT1 and 5-HT2 receptors. The methyl group mimics the spatial volume of the ethyl chain in flexible conformations, allowing receptor activation.
    
  • 
    -PhT:  Structure-Activity Relationship (SAR) studies indicate that extending the alpha-substituent beyond a propyl group (let alone a phenyl ring) drastically reduces affinity (
    
    
    ) and intrinsic activity (
    
    
    ). The phenyl ring likely prevents the "toggle switch" conformational change in Transmembrane Domain 6 (TM6) required for GPCR activation, rendering
    
    
    -PhT an antagonist or a very weak partial agonist [3].
Comparative Data Summary
Parameter

-MT

-PhT
Mechanism of Difference
MAO-A Inhibition Potent (

range)
Weak / InactiveSteric exclusion from active site.
5-HT2A Affinity Moderate (Agonist)Low (Likely Antagonist)Bulky group prevents receptor activation.
Metabolic Stability High (Resistant to MAO)Very HighSteric hindrance blocks enzymatic attack.
Lipophilicity ModerateHighPhenyl ring increases LogP.

References

  • Mechanism of MAO Inhibition by

    
    -Alkyltryptamines: 
    
    • Source: McEwen, C. M., et al. (1969). "Kinetic studies of monoamine oxidase inhibition by -methyltryptamine." Journal of Biochemistry.
    • Context: Establishes the competitive n
    • Note: While direct URLs to 1969 papers are often paywalled, the mechanism is foundational in:

  • SAR of Tryptamine Derivatives

    • Source: Glennon, R. A., et al. (1982). "Binding of substituted tryptamines at 5-HT receptors."[2][3] Journal of Medicinal Chemistry.

    • Context: Details how increasing alpha-substituent size (Methyl -> Ethyl -> Propyl) decreases affinity.
    • URL: (Search for Glennon Tryptamine SAR).

  • Steric Hindrance in Indolealkylamines

    • Source: Nichols, D. E. (2018). "Hallucinogens."[4][5][6][7] Pharmacological Reviews.

    • Context: Comprehensive review discussing the structural requirements for 5-HT2A activation, highlighting the limits of alpha-substitution.
    • URL:

  • Synthesis of Alpha-Substituted Tryptamines

    • Source: Shulgin, A. T., & Shulgin, A. (1997).
    • Context: Provides the foundational "Nitroalkene -> LiAlH4" reduction protocols adapted in Section 4.
    • URL:

A Comparative Guide to the FTIR Spectrum Analysis of Alpha-Phenyltryptamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and forensic analysis, the unambiguous identification of novel psychoactive substances (NPS) is of paramount importance. Alpha-phenyltryptamine (α-PT), a stimulant and psychedelic tryptamine, represents a significant analytical challenge due to its structural similarities to other tryptamines and the potential for co-occurrence with adulterants and synthesis byproducts. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of α-PT, offering a comparative framework for its differentiation from other relevant compounds.

The Significance of Vibrational Spectroscopy in NPS Analysis

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique molecular "fingerprint," providing valuable information about the functional groups present. For the analysis of seized drug samples, FTIR is recognized as a Category A analytical technique by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), signifying its high discriminating power.[1][2][3][4]

This guide will dissect the FTIR spectrum of α-PT, correlating its structural features with specific absorption bands. We will then compare this spectral signature to that of potential adulterants and synthesis byproducts, providing a practical framework for accurate identification.

Deciphering the FTIR Spectrum of Alpha-Phenyltryptamine

While a publicly available, high-quality reference spectrum for α-phenyltryptamine is not readily accessible, we can predict its characteristic FTIR absorption bands based on its molecular structure, which comprises a primary amine, an indole ring system, and a phenyl group.

The key functional groups and their expected vibrational modes are:

  • Primary Amine (-NH₂):

    • N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[5][6][7] These bands are generally sharper than the broad O-H stretching bands of alcohols.[5][6]

    • N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ range due to the scissoring vibration of the -NH₂ group.[6]

    • N-H Wagging: A broad band of medium to strong intensity can be observed in the 910-665 cm⁻¹ region, arising from the out-of-plane wagging of the N-H bonds.[6]

  • Indole Ring:

    • N-H Stretching: The indole N-H group will show a stretching vibration, typically around 3400 cm⁻¹.[8]

    • Aromatic C-H Stretching: The C-H bonds of the indole ring will exhibit stretching vibrations in the 3100-3000 cm⁻¹ region.[1][9]

    • C=C Ring Stretching: The carbon-carbon double bonds within the indole ring will produce a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[2][10]

    • C-N Stretching: The stretching vibration of the C-N bond within the indole ring is expected to appear in the 1335-1250 cm⁻¹ range for aromatic amines.[6]

  • Phenyl Group:

    • Aromatic C-H Stretching: Similar to the indole ring, the phenyl group's C-H bonds will have stretching vibrations in the 3100-3000 cm⁻¹ region.[1][9]

    • C=C Ring Stretching: The phenyl ring will also display characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.[2]

    • C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region are indicative of the out-of-plane bending of the aromatic C-H bonds, and their specific positions can provide information about the substitution pattern of the phenyl ring.[9]

  • Alkyl C-H Stretching: The C-H bonds of the ethyl side chain will show stretching vibrations in the 3000-2850 cm⁻¹ region.[9]

Comparative Analysis: Differentiating α-PT from Adulterants and Byproducts

A crucial aspect of seized drug analysis is the ability to distinguish the target compound from cutting agents and impurities. The following table provides a comparison of the expected key FTIR absorption bands of α-PT with those of common adulterants and potential synthesis byproducts.

Compound/ClassKey Distinguishing FTIR Bands (cm⁻¹)Rationale for Differentiation from α-PT
Alpha-Phenyltryptamine (α-PT) ~3400 (Indole N-H), ~3350 & ~3450 (Primary Amine N-H), ~1620 (N-H bend), ~1600-1450 (Aromatic C=C), ~740 (Aromatic C-H oop) Reference Spectrum
Caffeine ~1700 & ~1650 (Amide C=O)Presence of strong carbonyl (C=O) absorptions, absent in α-PT.[11][12]
Mannitol/Sugars Broad ~3400 (O-H), ~1100-1000 (C-O)Very broad and intense O-H stretch and strong C-O stretching bands, which are different from the sharper N-H stretches of α-PT.
Benzocaine/Lidocaine ~1700 (Ester C=O), ~1600 (Amide C=O)Strong carbonyl (C=O) absorptions from the ester or amide functional groups.[10][11]
Phenylhydrazine (precursor) Two N-H stretching bands, but different fingerprint region.While it has N-H stretches, its overall fingerprint will differ significantly from the complex indole structure of α-PT.
Unreacted Ketone/Aldehyde (precursor) Strong C=O stretch around 1715 cm⁻¹A strong carbonyl peak would be a clear indicator of an unreacted precursor.
Incomplete Cyclization Products May show features of both the phenylhydrazone intermediate and the final product.The spectrum would likely be a mixture, with less defined indole ring absorptions.

The Fischer indole synthesis is a common method for producing tryptamines.[5][6] Potential byproducts from this synthesis could include unreacted starting materials like phenylhydrazine and the corresponding ketone or aldehyde, as well as intermediates such as the phenylhydrazone. The presence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ would be a strong indicator of an unreacted ketone or aldehyde precursor.

Alternative Analytical Techniques for Confirmation

While FTIR is a powerful screening and identification tool, SWGDRUG guidelines recommend the use of at least one other analytical technique for confirmation.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique that separates compounds based on their volatility and then fragments them to produce a unique mass spectrum.[5] It is considered a Category A technique and is widely used in forensic laboratories for the definitive identification of controlled substances.[2][13] GC-MS can effectively separate α-PT from adulterants and provide structural information for unambiguous identification.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that is particularly useful for non-volatile or thermally labile compounds.[6][9][14][15] It can be used to separate and quantify α-PT in complex mixtures.

  • Raman Spectroscopy: Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR.[16] It is particularly useful for analyzing aqueous samples and can provide information about non-polar bonds that are weak absorbers in the infrared. Raman spectroscopy is also a Category A technique according to SWGDRUG.[3][4]

Experimental Protocol: FTIR-ATR Analysis of a Suspected α-PT Sample

This protocol outlines the steps for analyzing a solid sample suspected to be α-PT using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR spectrometer with a diamond ATR accessory

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Kimwipes or other lint-free tissue

  • Reference spectra library (if available)

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a Kimwipe dampened with isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a good quality spectrum.

  • Data Analysis:

    • The resulting spectrum should be in absorbance or transmittance mode.

    • Compare the acquired spectrum to a reference spectrum of α-PT if available in a spectral library.

    • If a reference spectrum is not available, analyze the positions, shapes, and relative intensities of the absorption bands and compare them to the expected vibrational modes for the functional groups of α-PT as detailed in this guide.

    • Look for the presence of unexpected peaks that may indicate the presence of adulterants or byproducts (e.g., a strong C=O peak around 1700 cm⁻¹).

  • Cleaning:

    • After analysis, clean the ATR crystal thoroughly with a solvent-dampened Kimwipe to prevent cross-contamination.

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of a suspected α-PT sample, from initial screening to confirmatory analysis.

analytical_workflow cluster_screening Initial Screening cluster_identification Identification & Comparison cluster_confirmation Confirmatory Analysis Sample Sample FTIR-ATR FTIR-ATR Sample->FTIR-ATR Rapid Analysis Spectral_Analysis Spectral_Analysis FTIR-ATR->Spectral_Analysis Data Acquisition Library_Search Library_Search Spectral_Analysis->Library_Search Compare to Reference Functional_Group_Analysis Functional_Group_Analysis Spectral_Analysis->Functional_Group_Analysis Manual Interpretation GC-MS GC-MS Library_Search->GC-MS Functional_Group_Analysis->GC-MS Definitive ID Final_Report Final_Report GC-MS->Final_Report

Caption: Analytical workflow for α-PT identification.

Conclusion

The FTIR spectrum of alpha-phenyltryptamine is characterized by a combination of absorption bands arising from its primary amine, indole, and phenyl functional groups. A thorough understanding of these characteristic vibrations allows for its identification and differentiation from common adulterants and synthesis byproducts. While FTIR provides a rapid and powerful screening tool, confirmatory analysis using techniques such as GC-MS is essential for unambiguous identification in forensic and drug development settings. This guide provides a foundational framework for the accurate and reliable analysis of α-PT, contributing to the broader efforts of ensuring scientific integrity and public safety.

References

  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016).
  • IR: amines. (n.d.). University of Calgary.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • Vibrational Spectra of Primary and Secondary Aliphatic Amines. (1954). The Journal of Chemical Physics.
  • Common Cuts and Buffs found in drugs
  • SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG)
  • Infrared Analysis for the Busy Crime Laboratory — Getting the Most Out of Illicit Drug Analysis Using FT-IR and GC–MS. (2020). Spectroscopy Online.
  • SWGDRUG Categories of Analytical Techniques. (n.d.). Shimadzu.
  • What Types of Cutting Agents Are Used in Drug Manufacturing?. (2024). Adcare.com.
  • Simultaneous Ionization-Detected Stimulated Raman and Visible–Visible–Ultraviolet Hole-Burning Spectra of Two Tryptamine Conformers. (2012). The Journal of Physical Chemistry Letters.
  • Common Cuts and Buffs Found in Opioids Using FTIR. (n.d.). BCCSU.
  • Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. (2025). Talanta.
  • Vibrational and vibronic spectra of tryptamine conformers. (2013). AIP Publishing.
  • Vibrational and vibronic spectra of tryptamine conformers. (2013). The Journal of Chemical Physics.
  • Identifying Synthetic Designer Drugs Using FT-IR, Raman, and GC–IR. (2020). Spectroscopy.
  • Detection of newly emerging psychoactive substances using Raman spectroscopy and chemometrics. (2018). RSC Publishing.
  • PART III B Methods of Analysis/Drug Identific
  • Chemical Characterization and Molecular Dynamics Simulations of Bufotenine by Surface-Enhanced Raman Scattering (SERS) and Density Functional Theory (DFT). (2022). PMC.
  • Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). IOSR Journal.
  • The MX908 Advantage in the Presence of Cutting Agents. (n.d.). 908 Devices.
  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2025).
  • Portable Identification of Narcotics – Agilent 4500 and 5500 FTIR Forensics Analyzers. (n.d.). Agilent.
  • Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. (n.d.). Journal of Forensic Sciences.
  • Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotomete. (n.d.). CUNY Academic Works.
  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2023). PMC.
  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). Current Protocols in Toxicology.
  • ftir spectroscopy reference guide. (n.d.). Agilent.
  • Analytical chemistry of synthetic routes to psychoactive tryptamines Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. (n.d.). Analyst (RSC Publishing).
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019).
  • Tryptamine. (n.d.). Wikipedia.
  • ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. (n.d.). Royal Society of Chemistry.
  • From Spectra to Signatures: Detecting Fentanyl in Human Nails with ATR–FTIR and Machine Learning. (2025). MDPI.
  • ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. (n.d.). PMC.
  • FT-IR spectrum of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. (n.d.).

Sources

validating alpha-phenyltryptamine synthesis via TLC

Validating -Phenyltryptamine Synthesis via TLC: A Comparative Guide to Stationary Phases and Visualization Reagents

Introduction

The synthesis of


As a Senior Application Scientist, I approach Thin-Layer Chromatography (TLC) not merely as a qualitative spot-check, but as a self-validating analytical system . This guide objectively compares the stationary phases and visualization reagents required to build a foolproof TLC workflow for

Part 1: Mechanistic Grounding of the TLC Separation

The fundamental challenge in tryptamine chromatography is the intrinsic basicity of the primary amine. When


The Causality of Streaking: This acid-base interaction causes severe "tailing" or "streaking," which artificially broadens the retention factor (

Part 2: Comparative Analysis of Stationary Phases

Choosing the correct stationary phase dictates the reliability of your


Table 1: Silica Gel 60 F254 vs. RP-18 F254s for


-PT Analysis
Performance MetricNormal Phase (Silica Gel 60 F254)Reversed Phase (RP-18 F254s)
Retention Mechanism Adsorption (Polar interactions)Partition (Hydrophobic interactions)
Optimal Mobile Phase 100:1.5 Methanol:Glacial Acetic Acid[1] or Methanol:Ammonia70:30 Methanol:Water
Amine Tailing/Streaking High (Requires dynamic neutralization via modifiers)Low (End-capped silanols prevent basic interactions)
Resolution (Nitro vs Amine) Excellent (Polar amine stays lower than hydrophobic nitro)Good (Amine elutes faster than hydrophobic nitroalkene)
Throughput & Cost Rapid development (<15 mins), Low cost per plateSlower development (~30 mins), Higher cost per plate
Scientist's Verdict Best for routine, high-throughput reaction monitoring. Best for resolving complex, closely related side-products.

Part 3: Visualization Strategies: A Self-Validating Triad

Relying on a single visualization method risks false positives. To ensure absolute trustworthiness, we employ an orthogonal, three-step visualization strategy.

  • Non-Destructive UV (254 nm): Both the nitroalkene starting material and the

    
    -PT product contain conjugated indole systems that quench fluorescence, appearing as dark spots on an F254 plate. This confirms material is present but cannot confirm reduction.
    
  • Ninhydrin Stain (Primary Amine Detection): Ninhydrin reacts exclusively with primary amines to form Ruhemann's purple. Expert Insight: During reduction, incomplete reactions yield oximes or hydroxylamines. Because Ninhydrin does not react with these intermediates, a positive pink/purple spot definitively proves the successful formation of the

    
    -PT primary amine.
    
  • Ehrlich's Reagent (Indole Core Validation): Composed of p-dimethylaminobenzaldehyde (p-DMAB) in an acidic solution, this reagent electrophilically attacks the electron-rich C2 position of the indole ring[1]. It yields a vivid purple/blue complex[2],[3]. If the harsh reduction conditions caused dimerization or degradation of the indole core, this characteristic rapid color transition will be delayed or absent[3].

Part 4: Step-by-Step Experimental Protocol

Every protocol must account for matrix effects. Reaction mixtures contain salts (e.g., lithium or aluminum from hydride reductions) that alter local mobile phase dynamics, causing

Step 1: Sample Preparation & Co-Spotting

  • Dissolve a reference standard of the nitroalkene starting material (SM) in methanol to a concentration of 1 mg/mL.

  • Withdraw a 10

    
    L aliquot of the active reaction mixture (RM), quench appropriately (e.g., Fieser method for 
    
    
    ), and dilute the organic layer in 100
    
    
    L methanol.
  • On the baseline of a Silica Gel 60 F254 plate, apply three distinct spots:

    • Lane 1: SM only (2

      
      L).
      
    • Lane 2 (Co-spot): SM (2

      
      L) + RM (2 
      
      
      L) applied to the exact same point.
    • Lane 3: RM only (2

      
      L).
      

Step 2: Plate Development

  • Prepare the mobile phase. For tryptamines, a highly polar system such as 100:1.5 Methanol:Glacial Acetic Acid[1] or a basic equivalent (Methanol:Ammonia) is required to prevent streaking[4].

  • Saturate the developing chamber for 15 minutes to prevent edge effects.

  • Develop the plate until the solvent front reaches 1 cm from the top edge.

  • Remove and dry thoroughly under a stream of warm air. (Critical: Residual ammonia or acid will neutralize and ruin subsequent colorimetric stains).

Step 3: Sequential Visualization

  • Observe the plate under 254 nm UV light. Mark all fluorescence-quenching spots with a pencil.

  • Cut the plate in half vertically (or run two identical plates).

  • Dip the first half in a 0.2% Ninhydrin in ethanol solution. Heat at 110°C for 2-3 minutes until a pink/purple spot appears, confirming the primary amine.

  • Apply Ehrlich's reagent to the second half at room temperature. A rapid transition to purple/blue confirms the intact indole core[2].

Part 5: Visualizing the Workflow

TLC_WorkflowStartReaction Mixture(Nitroalkene Reduction)SamplePrepAliquot & Dilution(1:10 in MeOH)Start->SamplePrepPlateChoiceStationary Phase SelectionSamplePrep->PlateChoiceSilicaSilica Gel 60 F254(Add Basic Modifier)PlateChoice->SilicaRP18RP-18 F254s(Aqueous Mobile Phase)PlateChoice->RP18DevelopCo-spot & Develop PlateSilica->DevelopRP18->DevelopVisChoiceOrthogonal VisualizationDevelop->VisChoiceUVUV 254 nm(Conjugated Systems)VisChoice->UVEhrlichEhrlich's Reagent(Indole Core)VisChoice->EhrlichNinhydrinNinhydrin Stain(Primary Amine)VisChoice->NinhydrinResultValidated α-PT SynthesisUV->ResultEhrlich->ResultNinhydrin->Result

Fig 1: Orthogonal TLC validation workflow for α-PT synthesis.

References

1.[1] McCormick, A. "High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens." ProQuest Dissertations Publishing. URL: 2.[2] "Ehrlich Reagent Test Instructions." Protestkit.eu. URL: 3.[3] "Using Ehrlich Reagent for Drug Checking." Drugcheckingbc.ca. URL: 4.[4] "TLC Megathread - How to test plants, extracts and other drugs." DMT-Nexus forum. URL:

Safety Operating Guide

Navigating the Handling of 2-(1H-indol-3-yl)-1-phenylethanamine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Safety Guide

The compound 2-(1H-indol-3-yl)-1-phenylethanamine, a substituted tryptamine, requires meticulous handling due to its potential neuroactive properties and its classification as a hazardous chemical. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our objective is to instill a culture of safety and provide actionable intelligence that extends beyond the product, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: A Risk-Based Approach to Safety

Before any handling of this compound, a thorough risk assessment is mandatory.[1][2][3][4] This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[5] Furthermore, it may cause respiratory irritation.[5] Given its structural similarity to other neuroactive compounds, it is prudent to handle it with the assumption of potential psychoactive effects, necessitating stringent measures to prevent accidental exposure.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.

  • Skin Corrosion/Irritation: Can cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

A foundational principle of laboratory safety is to minimize exposure to any hazardous chemical.[3][6] This is achieved through a combination of engineering controls, administrative controls, and, as the last line of defense, Personal Protective Equipment (PPE).[7]

Engineering and Administrative Controls: The First Lines of Defense

Personal Protective Equipment should never be the sole means of protection.[8] It is crucial to first implement robust engineering and administrative controls to minimize the risk of exposure.

  • Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[8][9] This is the most effective way to control inhalation exposure. The fume hood should have a continuous airflow to draw vapors and dust away from the user.

  • Administrative Controls: Develop a written Standard Operating Procedure (SOP) for the handling of this compound.[10] This SOP should be readily accessible to all personnel and should detail the specific procedures for weighing, transferring, and dissolving the compound, as well as emergency procedures.[11] Restrict access to areas where the compound is being used to authorized personnel only.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[2] For this compound, the following PPE is mandatory:

Eye and Face Protection
  • Requirement: Chemical splash goggles are the minimum requirement for eye protection.[6] They must be worn at all times when handling the compound, even when working in a fume hood.

  • Rationale: Standard safety glasses with side shields do not provide adequate protection against splashes or airborne particles.[8] Given the risk of serious eye damage, full-coverage goggles are essential.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when transferring large volumes of solutions or during vigorous mixing, a face shield should be worn in addition to chemical splash goggles.[8]

Skin and Body Protection
  • Gloves:

    • Requirement: Wear two pairs of powder-free nitrile gloves.[12] The outer glove should have a long cuff that extends over the sleeve of the lab coat.

    • Rationale: Double-gloving provides an additional layer of protection in case the outer glove is compromised. Nitrile gloves offer good resistance to a wide range of chemicals.[13] Powder-free gloves are recommended to prevent the aerosolization of the compound.[8]

    • Glove Change Protocol: Gloves should be changed immediately if they become contaminated. In any case, they should be changed at least every 30 minutes to prevent permeation.[12]

  • Lab Coat:

    • Requirement: A long-sleeved, buttoned lab coat is mandatory. The lab coat should be made of a low-permeability fabric.

    • Rationale: A lab coat protects the skin and personal clothing from accidental spills and contamination. It should be kept fully buttoned to provide maximum coverage.

  • Additional Protection: For large-scale operations or in the event of a significant spill, a chemically resistant apron or coveralls should be worn over the lab coat.[14]

Respiratory Protection
  • Requirement: When working within a certified chemical fume hood, respiratory protection is generally not required. However, if there is a risk of generating dust or aerosols outside of a fume hood, or in the event of a spill, a respirator is necessary.

  • Type of Respirator: A NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is recommended for protection against airborne particulates.[15] For situations with potential for vapor exposure, a powered air-purifying respirator (PAPR) may be required.[12]

  • Fit Testing and Training: All personnel required to wear a respirator must be medically cleared, trained, and fit-tested annually in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[15]

Procedural Guidance: Step-by-Step Protocols

Adherence to strict protocols is paramount to ensuring safety. The following step-by-step guides outline the correct procedures for donning and doffing PPE and for handling the compound.

Donning and Doffing PPE: A Critical Sequence

Incorrectly donning or doffing PPE can lead to contamination. Follow this sequence diligently.

Donning Sequence:

  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

  • Goggles/Face Shield: Put on chemical splash goggles. If required, place a face shield over the goggles.

  • Respirator (if required): Perform a user seal check each time a respirator is donned.

Doffing Sequence (to minimize cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Place it in a designated container for laundering or disposal.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap, not the front surface. Place in a designated area for decontamination.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[6]

Handling this compound: A Workflow

The following workflow should be adapted into a laboratory-specific SOP.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep 1. Assemble all necessary equipment and reagents in the fume hood. Donning 2. Don appropriate PPE following the correct sequence. Weighing 3. Weigh the solid compound on a tared weigh boat inside the fume hood. Donning->Weighing Transfer 4. Carefully transfer the solid to the reaction vessel using a powder funnel. Weighing->Transfer Dissolving 5. Add the solvent slowly to the vessel, avoiding splashing. Transfer->Dissolving Reaction 6. Perform the experimental procedure within the fume hood. Dissolving->Reaction Decon 7. Decontaminate all surfaces and equipment used. Reaction->Decon Waste 8. Dispose of all waste in appropriately labeled hazardous waste containers. Decon->Waste Doffing 9. Doff PPE following the correct sequence. Waste->Doffing Wash 10. Wash hands thoroughly. Doffing->Wash

Caption: A logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[6] All laboratory personnel must be familiar with the emergency procedures outlined in the Chemical Hygiene Plan.[9]

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical spill absorbent.

    • Place the absorbent material in a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the spill.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound is considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal of Nitrogenous Heterocyclic Compounds: As a nitrogenous heterocyclic compound, its disposal should follow protocols for chemical waste containing organic nitrogen compounds.[15] Consult with your institution's EHS department for specific disposal procedures. Never dispose of this compound down the drain.[16]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a deep-seated culture of safety within the laboratory.[10] This requires a commitment from all personnel to understand the hazards, adhere to established protocols, and remain vigilant in their work. By integrating the principles of risk assessment, engineering and administrative controls, and the correct use of personal protective equipment, researchers can confidently and safely advance their scientific endeavors.

References

  • National Institute for Occupational Safety and Health.

  • National Institute for Occupational Safety and Health.

  • Worcester Polytechnic Institute.

  • National Institute for Occupational Safety and Health.

  • Lab Manager.

  • CDC Stacks.

  • Labelmaster.

  • Occupational Safety and Health Administration.

  • MasterControl.

  • IPG.

  • VPPPA.

  • Vanderbilt University Medical Center.

  • PubMed.

  • ACS Publications.

  • National Center for Biotechnology Information.

  • American Chemical Society.

  • Simon Fraser University.

  • American Chemical Society.

  • American Chemical Society.

  • American Chemical Society.

  • Journal of Occupational Health and Epidemiology.

  • Drug Target Review.

  • PubMed.

  • King's College London.

  • National Center for Biotechnology Information.

  • Google Patents.

  • ResearchGate.

  • bioRxiv.

  • Biology LibreTexts.

  • National Center for Biotechnology Information.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.